molecular formula C48H76N7O18P3S B15546040 (25S)-3-oxocholest-4-en-26-oyl-CoA

(25S)-3-oxocholest-4-en-26-oyl-CoA

Cat. No.: B15546040
M. Wt: 1164.1 g/mol
InChI Key: QHTNQHCVKNUPEI-ZAXAEIALSA-N
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Description

Cholestenoyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of any cholestenoic acid.

Properties

Molecular Formula

C48H76N7O18P3S

Molecular Weight

1164.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanethioate

InChI

InChI=1S/C48H76N7O18P3S/c1-27(32-12-13-33-31-11-10-29-22-30(56)14-17-47(29,5)34(31)15-18-48(32,33)6)8-7-9-28(2)45(61)77-21-20-50-36(57)16-19-51-43(60)40(59)46(3,4)24-70-76(67,68)73-75(65,66)69-23-35-39(72-74(62,63)64)38(58)44(71-35)55-26-54-37-41(49)52-25-53-42(37)55/h22,25-28,31-35,38-40,44,58-59H,7-21,23-24H2,1-6H3,(H,50,57)(H,51,60)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t27-,28+,31+,32-,33+,34+,35-,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

QHTNQHCVKNUPEI-ZAXAEIALSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (25S)-3-Oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3-oxocholest-4-en-26-oyl-CoA is a critical intermediate in the alternative, or acidic, pathway of bile acid synthesis. The stereochemistry at the C-25 position is of paramount importance for the subsequent peroxisomal β-oxidation and the ultimate formation of primary bile acids, cholic acid and chenodeoxycholic acid. This technical guide provides a comprehensive overview of the synthesis pathway of the (25S) stereoisomer, including the key enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in drug discovery and development, particularly those targeting metabolic pathways.

The Synthesis Pathway of this compound

The journey from cholesterol to this compound involves a series of enzymatic reactions occurring in different subcellular compartments, including the mitochondria, endoplasmic reticulum, and peroxisomes. The initial steps of the acidic pathway primarily yield the (25R) stereoisomer of cholestenoic acid intermediates. The crucial conversion to the (25S) form is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR) within the peroxisomes.

Key Enzymatic Steps:
  • Initiation in the Mitochondria: The acidic pathway is initiated by the hydroxylation of cholesterol at the C-27 position (or C-26 in the systematic nomenclature) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . This reaction is a key rate-limiting step in this pathway.[1][2]

  • Modification in the Endoplasmic Reticulum: The resulting 27-hydroxycholesterol (B1664032) is then transported to the endoplasmic reticulum, where it undergoes further modifications. The 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ⁵ to Δ⁴, forming 7α-hydroxy-3-oxocholest-4-en-26-oic acid.[3]

  • Activation to CoA Ester: Before entering the peroxisome for side-chain cleavage, the cholestenoic acid intermediate is activated to its coenzyme A (CoA) thioester, forming (25R)-3-oxocholest-4-en-26-oyl-CoA . This activation is catalyzed by bile acid-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS) .

  • Stereochemical Inversion in the Peroxisome: The (25R)-CoA ester is then transported into the peroxisome. Here, the key enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of the C-25 position, converting the (25R) stereoisomer to the (25S) form. This step is essential because the subsequent peroxisomal β-oxidation enzyme, branched-chain acyl-CoA oxidase (ACOX2), is specific for the (25S) stereoisomer.[4][5]

The final product, This compound , is then ready for the first cycle of peroxisomal β-oxidation, which ultimately leads to the shortening of the side chain and the formation of C₂₄ bile acids.

Bile_Acid_Synthesis_Pathway cluster_mitochondria Mitochondria cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Cholesterol Cholesterol 27-Hydroxycholesterol 27-Hydroxycholesterol Cholesterol->27-Hydroxycholesterol CYP27A1 7a-hydroxy-3-oxocholest-4-en-26-oic acid 7a-hydroxy-3-oxocholest-4-en-26-oic acid 27-Hydroxycholesterol->7a-hydroxy-3-oxocholest-4-en-26-oic acid HSD3B7 (25R)-3-oxocholest-4-en-26-oyl-CoA (25R)-3-oxocholest-4-en-26-oyl-CoA 7a-hydroxy-3-oxocholest-4-en-26-oic acid->(25R)-3-oxocholest-4-en-26-oyl-CoA BACS/VLCS This compound This compound (25R)-3-oxocholest-4-en-26-oyl-CoA->this compound AMACR Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation ACOX2, etc.

Diagram 1: Synthesis Pathway of this compound.

Quantitative Data

Precise enzyme kinetic parameters for each step in the synthesis of this compound are not extensively documented in the literature. However, studies on knockout mouse models provide valuable quantitative insights into the significance of key enzymes.

EnzymeMouse ModelPhenotypeImplicationReference
AMACR Amacr-/-Accumulation of C₂₇ bile acid precursors; >50% reduction in primary C₂₄ bile acids.AMACR is crucial for efficient bile acid synthesis.[6]
AMACR & MFE-1 Amacr-/-Mfe-1-/-Further reduction in C₂₄ bile acids compared to Amacr-/- mice.MFE-1 provides an alternative, albeit less efficient, pathway.[4]

Table 1: Quantitative Effects of Enzyme Deficiencies on Bile Acid Synthesis.

Regulation of the Synthesis Pathway

The synthesis of bile acids, including the formation of this compound, is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic bile acid intermediates. The regulation occurs primarily at the transcriptional level, mediated by a network of nuclear receptors.

  • Liver X Receptors (LXRs): Activated by oxysterols, LXRs upregulate the expression of CYP7A1, the rate-limiting enzyme in the classic pathway, and may also influence the acidic pathway.

  • Farnesoid X Receptor (FXR): This nuclear receptor is a key sensor of bile acid levels. Upon activation by bile acids, FXR initiates a negative feedback loop that represses the transcription of CYP7A1, thus downregulating overall bile acid synthesis.[7][8] The specific regulation of AMACR by these nuclear receptors is an area of ongoing research.

Regulation_Pathway cluster_regulation Transcriptional Regulation Bile Acids Bile Acids FXR FXR Bile Acids->FXR activates SHP SHP FXR->SHP induces AMACR_Gene AMACR Gene FXR->AMACR_Gene potential regulation CYP7A1_Gene CYP7A1 Gene SHP->CYP7A1_Gene inhibits Oxysterols Oxysterols LXR LXR LXR->CYP7A1_Gene activates LXR->AMACR_Gene potential regulation

Diagram 2: Transcriptional Regulation of Bile Acid Synthesis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of cholestenoic acid-CoA esters from biological samples.

Materials:

  • Internal standards (e.g., deuterated cholestenoic acid-CoA)

  • Methanol (B129727), chloroform (B151607), acetic acid

  • Solid Phase Extraction (SPE) cartridges (C18)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenization: Homogenize tissue samples or cell pellets in a mixture of chloroform and methanol (2:1, v/v) to extract lipids and metabolites.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate for accurate quantification.

  • Phase Separation: Add water to the homogenate to induce phase separation. Collect the lower organic phase containing the lipids and cholestenoic acid-CoA esters.

  • Solid Phase Extraction (SPE): Evaporate the organic solvent and redissolve the residue in a suitable solvent. Apply the sample to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the cholestenoic acid-CoA esters with an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the eluted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the target analyte and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for the specific cholestenoic acid-CoA ester will need to be optimized.

LCMS_Workflow start Biological Sample homogenization Homogenization (Chloroform/Methanol) start->homogenization spiking Spike with Internal Standard homogenization->spiking extraction Liquid-Liquid Extraction spiking->extraction spe Solid Phase Extraction (C18) extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis lcms->data

Diagram 3: LC-MS/MS Workflow for Cholestenoic Acid-CoA Analysis.
In Vitro Assay for AMACR Activity

This assay measures the racemization of (25R)-3-oxocholest-4-en-26-oyl-CoA to its (25S) epimer.

Materials:

  • Purified recombinant AMACR enzyme

  • (25R)-3-oxocholest-4-en-26-oyl-CoA substrate

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system with a chiral column or a method to separate the epimers

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of the (25R) substrate, and initiate the reaction by adding the purified AMACR enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS.

    • Separate the (25R) and (25S) epimers of 3-oxocholest-4-en-26-oyl-CoA using a chiral chromatography column or a suitable chromatographic method.

    • Quantify the peak areas of both epimers to determine the extent of racemization.

  • Enzyme Kinetics: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Kₘ and Vₘₐₓ can be determined.

Conclusion

The synthesis of this compound is a critical, stereospecific step in the alternative pathway of bile acid synthesis, orchestrated by the peroxisomal enzyme AMACR. Understanding this pathway and its regulation is essential for developing therapeutic strategies for metabolic disorders associated with aberrant bile acid metabolism. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further and to screen for potential modulators of AMACR activity. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved and the intricate regulatory networks that govern the synthesis of this important metabolic intermediate.

References

An In-depth Technical Guide to the Enzymatic Conversion of (25S)-3-oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of (25S)-3-oxocholest-4-en-26-oyl-CoA, a critical step in the biosynthesis of bile acids. The primary enzyme responsible for this reaction is alpha-methylacyl-CoA racemase (AMACR), which catalyzes the stereochemical inversion of the C25 methyl group, a prerequisite for the subsequent peroxisomal β-oxidation and side-chain shortening of C27 bile acid precursors. This document details the biochemical pathway, the key enzyme involved, available quantitative data, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers in drug development and metabolic diseases, particularly those focusing on disorders of bile acid metabolism.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Their synthesis from cholesterol is a major pathway for cholesterol catabolism[1]. The biosynthesis of bile acids is a multi-step process involving numerous enzymes located in different subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes[2][3]. The conversion of this compound is a key step within the peroxisomal β-oxidation pathway that shortens the C27 steroid side chain to produce the mature C24 bile acids[4].

The stereochemistry at the C25 position is critical for the subsequent enzymatic reactions. The initial C27 bile acid precursors are typically in the (25R) configuration. However, the peroxisomal β-oxidation machinery specifically processes (25S)-isomers[5][6]. This necessitates the epimerization of the (25R)-isomers to their (25S)-counterparts, a reaction catalyzed by alpha-methylacyl-CoA racemase (AMACR)[7][8].

The Core Enzymatic Conversion and its Significance

The central reaction discussed in this guide is the conversion of the (25R)-epimer of 3-oxocholest-4-en-26-oyl-CoA to its (25S)-epimer. This reaction is a pivotal control point in bile acid synthesis. A deficiency in AMACR leads to the accumulation of (25R)-C27-bile acid intermediates, resulting in a group of inherited metabolic disorders known as Alpha-Methylacyl-CoA Racemase deficiency (AMACRD), which can cause a range of neurological and liver-related symptoms[9][10][11].

The Key Enzyme: Alpha-Methylacyl-CoA Racemase (AMACR)

AMACR, also known as p504s, is a peroxisomal and mitochondrial enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and bile acid intermediates[7][8]. It catalyzes the racemization of a variety of α-methylacyl-CoA esters, including the C27 bile acid precursors[6][12]. The enzyme is a validated target for prostate cancer therapy, where its expression is significantly upregulated[13][14][15][16].

Signaling and Metabolic Pathways

The enzymatic conversion of this compound is an integral part of the peroxisomal β-oxidation pathway for bile acid synthesis.

Bile_Acid_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 25R_Substrate (25R)-3-oxocholest-4-en-26-oyl-CoA AMACR Alpha-methylacyl-CoA racemase (AMACR) 25R_Substrate->AMACR Epimerization 25S_Substrate This compound AMACR->25S_Substrate Beta_Oxidation Peroxisomal β-oxidation (multiple steps) 25S_Substrate->Beta_Oxidation C24_Bile_Acids C24 Bile Acyl-CoA (e.g., Choloyl-CoA) Beta_Oxidation->C24_Bile_Acids

Peroxisomal epimerization and β-oxidation of C27 bile acid precursors.

Quantitative Data

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)Source
Pristanoyl-CoAHuman AMACR1720.1[12]
Trihydroxycoprostanoyl-CoAHuman AMACR31.60.3[12]
7α-hydroxycholesterol3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase0.30Not Reported[5]
7α,27-dihydroxycholesterol3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase0.32Not Reported[5]

Note: The data for 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase is for an upstream enzyme in the bile acid synthesis pathway but provides context for substrate affinities in this metabolic route.

Experimental Protocols

Detailed experimental protocols for the specific conversion of this compound are not explicitly published. However, based on established methods for similar substrates and enzymes, a general workflow can be outlined.

Expression and Purification of Recombinant Human AMACR

Recombinant human AMACR can be expressed in E. coli or HEK293 cells and purified using affinity chromatography (e.g., His-tag or GST-tag)[17][18][19][20]. The purity of the recombinant protein should be assessed by SDS-PAGE.

Synthesis of (25R/S)-3-oxocholest-4-en-26-oyl-CoA

The synthesis of the specific substrate is a multi-step process that can be achieved from commercially available starting materials like diosgenin[1][21]. The synthesis involves modifications of the steroid core and the side chain, followed by activation to the CoA ester. The stereochemistry at C25 needs to be carefully controlled or the resulting epimeric mixture separated by chiral chromatography.

In Vitro AMACR Activity Assay

Several methods can be adapted to measure the activity of AMACR on this compound.

This method relies on the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent (D₂O) during the enzymatic reaction. The conversion can be monitored by ¹H NMR spectroscopy by observing the collapse of the α-methyl doublet to a singlet[11][22].

NMR_Assay_Workflow Substrate_Prep Prepare (25R)-Substrate-CoA in D₂O buffer Enzyme_Add Add purified recombinant AMACR Substrate_Prep->Enzyme_Add Incubation Incubate at 37°C Enzyme_Add->Incubation Quench Quench reaction Incubation->Quench NMR_Analysis Analyze by ¹H NMR Quench->NMR_Analysis

Workflow for an NMR-based AMACR activity assay.

A more sensitive and quantitative method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the (25R) and (25S) epimers of the substrate and product over time[4][10][23][24][25][26][27][28][29]. This requires the development of a specific LC method capable of resolving the stereoisomers and a mass spectrometry method for their detection.

LCMS_Assay_Workflow Reaction_Setup Incubate (25R)-Substrate-CoA with AMACR Time_Points Collect aliquots at different time points Reaction_Setup->Time_Points Quench_Extract Quench reaction and extract acyl-CoAs Time_Points->Quench_Extract LC_Separation Chromatographic separation of (25R) and (25S) epimers Quench_Extract->LC_Separation MS_Detection Mass spectrometric detection and quantification LC_Separation->MS_Detection

Workflow for an LC-MS/MS-based AMACR activity assay.

Conclusion

The enzymatic conversion of this compound, catalyzed by AMACR, is a fundamental step in bile acid biosynthesis. Understanding the intricacies of this reaction, including the enzyme kinetics and the development of robust analytical methods, is crucial for elucidating the pathophysiology of bile acid-related metabolic disorders and for the development of novel therapeutic interventions. While specific quantitative data for this particular substrate remains to be fully characterized, the methodologies and knowledge from related substrates provide a solid foundation for future research in this area. This guide serves as a comprehensive resource to facilitate further investigation into this critical enzymatic conversion.

References

The Pivotal Role of (25S)-3-Oxocholest-4-en-26-oyl-CoA in the Regulation of Bile Acid Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acid synthesis is a critical physiological process for the elimination of cholesterol, emulsification of dietary lipids, and regulation of various metabolic pathways. The intricate network of enzymes and intermediates involved in this process is tightly controlled to maintain homeostasis. This technical guide delves into the core of this regulatory network, focusing on the specific and crucial role of a key intermediate: (25S)-3-oxocholest-4-en-26-oyl-CoA. This molecule stands at a critical juncture in the peroxisomal β-oxidation stage of the alternative bile acid synthesis pathway, and its formation and subsequent metabolism are paramount for the proper regulation of bile acid production. This document will provide a comprehensive overview of its function, the signaling pathways it influences, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

The Metabolic Crossroads: Formation and Fate of this compound

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. This compound is a key intermediate in the alternative pathway, which is initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Following a series of modifications to the sterol nucleus, the resulting C27 bile acid precursor, 3-oxocholest-4-en-26-oic acid, is activated to its CoA thioester, primarily in the (25R) configuration.

For the side chain to be shortened to produce the final C24 bile acids, the stereochemistry at the C25 position must be in the (S) configuration. This critical epimerization is catalyzed by the peroxisomal enzyme α-methylacyl-CoA racemase (AMACR). Therefore, the formation of this compound from its (25R) counterpart is an indispensable step for the subsequent β-oxidation cascade to proceed.

Signaling Pathway of this compound Formation and Metabolism

Bile_Acid_Synthesis_Pathway cluster_cytosol Cytosol / ER cluster_peroxisome Peroxisome cluster_regulation Regulatory Signaling Cholesterol Cholesterol 3-oxocholest-4-en-26-oic_acid (25R)-3-oxocholest-4-en-26-oic acid Cholesterol->3-oxocholest-4-en-26-oic_acid Multiple Steps (incl. CYP27A1) Bile_Acid_CoA_Synthetase Bile Acid-CoA Synthetase (BACS) 3-oxocholest-4-en-26-oic_acid->Bile_Acid_CoA_Synthetase (25R)-CoA_ester (25R)-3-oxocholest-4-en-26-oyl-CoA Bile_Acid_CoA_Synthetase->(25R)-CoA_ester AMACR α-methylacyl-CoA racemase (AMACR) (25R)-CoA_ester->AMACR Transport (25S)-CoA_ester This compound AMACR->(25S)-CoA_ester Epimerization Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation (25S)-CoA_ester->Peroxisomal_Beta_Oxidation C24_Bile_Acids Cholic Acid & Chenodeoxycholic Acid Peroxisomal_Beta_Oxidation->C24_Bile_Acids Bile_Acid_Precursors Bile Acid Precursors (e.g., 3-oxocholest-4-en-26-oic acid) PXR Pregnane X Receptor (PXR) Bile_Acid_Precursors->PXR Activation CYP3A CYP3A Enzymes PXR->CYP3A Induction Detoxification Detoxification & Excretion CYP3A->Detoxification Metabolism of Bile Acid Precursors

Caption: Metabolic pathway showing the formation of this compound.

Regulatory Role in Bile Acid Homeostasis

The accumulation of bile acid intermediates, including the precursors of this compound, can have significant regulatory consequences. These intermediates have been identified as signaling molecules that can activate nuclear receptors, thereby influencing the expression of genes involved in their own metabolism and detoxification.

One of the key nuclear receptors implicated in this regulatory loop is the Pregnane X Receptor (PXR). Studies have shown that precursors of this compound, such as 7α-hydroxy-4-cholesten-3-one and 5β-cholestan-3α,7α,12α-triol, are effective activators of mouse PXR[1]. Activation of PXR leads to the induction of cytochrome P450 3A (CYP3A) enzymes, which play a crucial role in the hydroxylation and subsequent detoxification and excretion of these potentially toxic bile acid intermediates[1]. This feed-forward mechanism is a critical protective response to prevent the accumulation of harmful levels of bile acid precursors. While direct activation of PXR by this compound itself has not been extensively studied, its position as a key downstream metabolite suggests its levels are intricately linked to this regulatory pathway.

Quantitative Data in Health and Disease

The importance of the formation of this compound is starkly illustrated in genetic disorders where the enzyme responsible for its synthesis, AMACR, is deficient. In individuals with AMACR deficiency, there is a significant accumulation of (25R)-C27 bile acid intermediates and a marked decrease in the production of mature C24 bile acids.

AnalytePatient with AMACR DeficiencyNormal RangeFold Increase (approx.)Reference
Unconjugated Dihydroxycholestanoic Acid (DHCA) in Dried Blood Spot1.25 µM<0.02–0.05 µM25-62.5[2]
Unconjugated Trihydroxycholestanoic Acid (THCA) in Dried Blood Spot0.08 µM0.0 µM-[2]
Glyco-THCA in Dried Blood Spot0.15 µM<0.01 µM>15[2]
Tauro-THCA in Dried Blood Spot1.17 µM<0.07 µM>16.7[2]
C27 Bile Acid Precursors in Bile, Serum, and Liver (Amacr-/- mice)44-fold increase-44[3]
Primary C24 Bile Acids in Bile, Serum, and Liver (Amacr-/- mice)>50% decrease--[3]

Table 1: Accumulation of C27 Bile Acid Intermediates in AMACR Deficiency.

Experimental Protocols

Quantification of Bile Acid CoA Esters by LC-MS/MS

This protocol is adapted from a method for the direct measurement of bile acid CoA esters.[2]

a. Sample Preparation (Solid-Phase Extraction)

  • Spike: Spike the sample (e.g., liver homogenate, isolated peroxisomes) with an internal standard (e.g., deuterium-labeled bile acid CoA ester).

  • Extraction: Use a C18 solid-phase extraction (SPE) cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove unbound compounds.

    • Elute the bile acid CoA esters with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile/water/2-propanol is effective for separation.

    • Flow Rate: Dependent on column dimensions, typically in the range of 200-400 µL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific quantification of the target bile acid CoA esters and the internal standard.

Experimental Workflow for Bile Acid CoA Ester Analysis

LCMS_Workflow Sample Biological Sample (e.g., Liver Homogenate) Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction (C18) Spiking->SPE Elution Elution with Methanol SPE->Elution Drying Drying and Reconstitution Elution->Drying LC_Separation LC Separation (C18 column) Drying->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of bile acid CoA esters.

In Vitro Reconstitution of Peroxisomal β-oxidation

This experimental setup allows for the detailed study of the enzymatic steps involved in the conversion of C27 bile acid CoA esters to C24 bile acids.

  • Enzyme Preparation: Purify the necessary peroxisomal enzymes: AMACR, acyl-CoA oxidase, D-bifunctional protein, and sterol carrier protein 2/thiolase.

  • Substrate Synthesis: Synthesize the (25R)-3-oxocholest-4-en-26-oyl-CoA substrate.

  • Reaction Mixture: Combine the purified enzymes, the CoA-ester substrate, and necessary cofactors (e.g., FAD, NAD+, CoA) in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Analysis: Stop the reaction and analyze the products by LC-MS/MS to monitor the formation of this compound and the subsequent β-oxidation intermediates and final C24 bile acid products.

Conclusion and Future Directions

This compound is a linchpin intermediate in the alternative pathway of bile acid synthesis. Its formation, catalyzed by AMACR, is a rate-limiting step for the peroxisomal β-oxidation of C27 bile acid precursors. The accumulation of its (25R) precursor in AMACR deficiency underscores its critical role and provides a clear biomarker for this disorder. Furthermore, the activation of nuclear receptors like PXR by upstream bile acid intermediates highlights a sophisticated feed-forward regulatory mechanism to mitigate the toxicity of these compounds.

Future research should focus on elucidating the direct signaling roles of this compound and other C27 bile acid CoA esters. Investigating their potential as direct ligands for nuclear receptors such as FXR and PXR will provide a more complete picture of their regulatory functions. The development of specific inhibitors for the enzymes involved in this pathway, including AMACR, could offer novel therapeutic strategies for managing disorders of bile acid metabolism and related conditions. The detailed methodologies provided in this guide offer a robust framework for researchers to further explore the intricate and vital role of this compound in maintaining metabolic homeostasis.

References

The Discovery and Isolation of 3-Oxocholest-4-en-26-oyl-CoA Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and significance of 3-oxocholest-4-en-26-oyl-CoA and its related intermediates. These molecules are pivotal in the intricate pathways of bile acid synthesis and cholesterol catabolism, holding implications for metabolic diseases and infectious disease research. This document details the biosynthetic pathways, regulatory networks, and the experimental protocols for their study.

Introduction

3-Oxocholest-4-en-26-oyl-CoA is a key thioester intermediate in the degradation of the cholesterol side chain. In mammals, this pathway is a crucial part of bile acid synthesis, which is essential for dietary lipid absorption and cholesterol homeostasis. In certain pathogens, such as Mycobacterium tuberculosis, the breakdown of host cholesterol, involving similar intermediates, is vital for their survival and pathogenesis. The study of these intermediates and the enzymes that produce and metabolize them offers potential therapeutic targets for a range of diseases.

Biosynthetic Pathways

The formation of 3-oxocholest-4-en-26-oyl-CoA is a multi-step process involving enzymes located in different cellular compartments.

Bile Acid Synthesis in Mammals

In the acidic pathway of bile acid synthesis, cholesterol undergoes a series of modifications. The process is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates the C27 position of the cholesterol side chain. Following this, the 3β-hydroxyl group is oxidized and isomerized to a 3-oxo-Δ4-steroid structure by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (3β-HSD). The resulting 3-oxocholest-4-en-26-oic acid is then activated to its coenzyme A thioester, 3-oxocholest-4-en-26-oyl-CoA, by a bile acid-CoA synthetase (BACS) or a medium-chain acyl-CoA synthetase.

Cholesterol Catabolism in Mycobacterium tuberculosis

M. tuberculosis utilizes host cholesterol as a carbon and energy source. The pathway for side-chain degradation mirrors aspects of mammalian β-oxidation. Cholesterol is first converted to cholest-4-en-3-one. The terminal methyl group of the side chain is then oxidized, eventually forming 3-oxocholest-4-en-26-oic acid. This is subsequently activated to 3-oxocholest-4-en-26-oyl-CoA. This intermediate then enters a β-oxidation-like cycle, initiated by the acyl-CoA dehydrogenase ChsE4-ChsE5.[1]

Bile_Acid_and_Cholesterol_Catabolism Figure 1: Biosynthetic Pathways of 3-Oxocholest-4-en-26-oyl-CoA cluster_mammalian Mammalian Bile Acid Synthesis (Acidic Pathway) cluster_mtb Mycobacterium tuberculosis Cholesterol Catabolism Cholesterol Cholesterol C27_OH_Chol 27-Hydroxycholesterol Cholesterol->C27_OH_Chol CYP27A1 Oxocholestenoic_acid 3-Oxocholest-4-en-26-oic acid C27_OH_Chol->Oxocholestenoic_acid 3β-HSD Oxocholest_CoA 3-Oxocholest-4-en-26-oyl-CoA Oxocholestenoic_acid->Oxocholest_CoA BACS Further β-oxidation Further β-oxidation Oxocholest_CoA->Further β-oxidation ... Mtb_Chol Cholesterol Cholestenone Cholest-4-en-3-one Mtb_Chol->Cholestenone 3β-HSD Mtb_Oxocholestenoic_acid 3-Oxocholest-4-en-26-oic acid Cholestenone->Mtb_Oxocholestenoic_acid CYP125, etc. Mtb_Oxocholest_CoA 3-Oxocholest-4-en-26-oyl-CoA Mtb_Oxocholestenoic_acid->Mtb_Oxocholest_CoA Acyl-CoA Synthetase β-oxidation Cycle 1 β-oxidation Cycle 1 Mtb_Oxocholest_CoA->β-oxidation Cycle 1 ChsE4-ChsE5

A simplified comparison of the initial steps leading to 3-oxocholest-4-en-26-oyl-CoA.

Regulatory Signaling Pathways

The synthesis of bile acids is tightly regulated to maintain cholesterol homeostasis and prevent the accumulation of cytotoxic bile acids. The nuclear receptors Farnesoid X Receptor (FXR) and Liver X Receptor (LXR) are central to this regulation.

FXR, activated by bile acids, functions as a negative feedback sensor. Upon activation, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of CYP7A1 and CYP8B1, key enzymes in the classic bile acid synthesis pathway. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to suppress bile acid synthesis. LXR, activated by oxysterols, promotes the expression of CYP7A1, thus stimulating bile acid synthesis.

Regulatory_Pathway Figure 2: Regulation of Bile Acid Synthesis by FXR and LXR cluster_regulation Hepatic Regulation cluster_intestinal Intestinal Signaling Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR activates SHP SHP FXR->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 represses LXR LXR LXR->CYP7A1 induces Oxysterols Oxysterols Oxysterols->LXR activates Int_Bile_Acids Intestinal Bile Acids Int_FXR FXR Int_Bile_Acids->Int_FXR activates FGF19 FGF15/19 Int_FXR->FGF19 induces Hep_CYP7A1 Hepatic CYP7A1 FGF19->Hep_CYP7A1 represses

Core regulatory loops controlling bile acid synthesis.

Quantitative Data

The levels of 3-oxocholest-4-en-26-oyl-CoA and its precursors can vary depending on the biological context. The following tables summarize key quantitative data from the literature.

Table 1: Concentrations of Dihydroxy-3-oxocholest-4-en-26-oic Acids in Human Cerebrospinal Fluid (CSF)

CompoundControl (ng/mL)Alzheimer's Disease (ng/mL)
7α,25-dihydroxy-3-oxocholest-4-en-26-oic acid2.04 ± 0.611.63 ± 0.52

Data from a study on bile acid precursors in Alzheimer's disease patients.

Table 2: Steady-State Kinetic Parameters of M. tuberculosis Acyl-CoA Dehydrogenases

EnzymeSubstratekcat (s-1)KM (µM)kcat/KM (M-1s-1)
ChsE4-ChsE5 3-Oxo-cholest-4-en-26-oyl-CoA (3-OCS-CoA)2.3 ± 0.11.9 ± 0.3(1.2 ± 0.2) x 106
3-Oxo-chol-4-en-24-oyl-CoA (3-OCO-CoA)2.0 ± 0.13.1 ± 0.5(6.5 ± 1.2) x 105
3-Oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA)2.1 ± 0.17.2 ± 1.0(2.9 ± 0.5) x 105
ChsE3 3-OCO-CoA1.8 ± 0.11.0 ± 0.2(1.8 ± 0.4) x 106
3-OCS-CoANo activity--
3-OPC-CoANo activity--

These data highlight the substrate specificity of the enzymes involved in the initial steps of cholesterol side-chain degradation in M. tuberculosis.[1]

Experimental Protocols

Enzymatic Synthesis of 3-Oxocholest-4-en-26-oyl-CoA

This protocol is adapted from the synthesis of intermediates for studying M. tuberculosis cholesterol metabolism.

Objective: To synthesize 3-oxocholest-4-en-26-oyl-CoA from 3-oxocholest-4-en-26-oic acid.

Materials:

  • 3-oxocholest-4-en-26-oic acid

  • Acyl-CoA synthetase (e.g., from M. tuberculosis or a commercially available medium-chain acyl-CoA synthetase)

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in Tris-HCl buffer:

    • 3-oxocholest-4-en-26-oic acid (e.g., 1 mM)

    • CoA (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl2 (e.g., 10 mM)

    • DTT (e.g., 2 mM)

  • Enzyme Addition: Add a suitable amount of purified acyl-CoA synthetase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation.

  • Purification: Centrifuge the quenched reaction to pellet precipitated protein. Purify the supernatant containing 3-oxocholest-4-en-26-oyl-CoA using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid for elution.

  • Verification: Confirm the identity and purity of the product by mass spectrometry.

Synthesis_Workflow Figure 3: Workflow for Enzymatic Synthesis Start Start with 3-oxocholest-4-en-26-oic acid Reaction Enzymatic Reaction (Acyl-CoA Synthetase, CoA, ATP) Start->Reaction Incubation Incubation (37°C, 1-2h) Reaction->Incubation Quench Reaction Quenching Incubation->Quench Purification HPLC Purification Quench->Purification Verification Mass Spectrometry Verification Purification->Verification End Pure 3-oxocholest-4-en-26-oyl-CoA Verification->End

References

(25S)-3-Oxocholest-4-en-26-oyl-CoA and Cerebrotendinous Xanthomatosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder resulting from mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzymatic deficiency disrupts the normal bile acid synthesis pathway, leading to the accumulation of cholestanol (B8816890) and other cholesterol metabolites in various tissues, particularly the brain, tendons, and lenses. While the canonical bile acid pathway involves (25R)-stereoisomers of bile acid intermediates, the pathological state of CTX gives rise to alternative metabolic routes. This guide provides an in-depth examination of the role of the atypical bile acid intermediate, (25S)-3-oxocholest-4-en-26-oyl-CoA, in the pathophysiology of CTX. It covers the altered biochemical pathways, quantitative data on metabolite accumulation, detailed experimental protocols for analysis, and the logical relationships governing these processes.

Introduction to Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis is characterized by a deficiency in sterol 27-hydroxylase, a critical enzyme in the alternative "acidic" pathway of bile acid synthesis.[1][2] This enzyme catalyzes the oxidation of the cholesterol side chain.[1][2] Its absence leads to a significant reduction in the synthesis of primary bile acids, particularly chenodeoxycholic acid (CDCA).[3][4] The lack of CDCA, a key feedback regulator of cholesterol 7α-hydroxylase (CYP7A1), results in the upregulation of this enzyme and the increased production of upstream intermediates.[3] These intermediates are then shunted into alternative metabolic pathways, leading to the formation and accumulation of cholestanol and various bile alcohols in tissues throughout the body.[5][6] Clinical manifestations of CTX are diverse and progressive, including juvenile cataracts, tendon xanthomas, and severe neurological dysfunction such as dementia, psychiatric symptoms, and cerebellar ataxia.[7]

The Altered Bile Acid Synthesis Pathway in CTX

In a healthy individual, the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, proceeds through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The alternative pathway is initiated by the action of sterol 27-hydroxylase (CYP27A1) on cholesterol.[8] This enzyme stereospecifically hydroxylates the C27 position of the cholesterol side chain, leading to intermediates with a (25R) configuration.[9]

In CTX, the deficiency of CYP27A1 blocks this crucial step.[2] This blockage leads to the accumulation of upstream intermediates, such as 7α-hydroxy-4-cholesten-3-one.[8] The accumulated intermediates are then processed by other enzymes in shunt pathways. A key enzyme in this altered metabolism is α-methylacyl-CoA racemase (AMACR), which can interconvert the stereochemistry at the C25 position of bile acid intermediates.[2][5] This leads to the formation of (25S)-configured metabolites, including this compound, which are not typically found in significant amounts in healthy individuals.[2][5] The accumulation of these atypical metabolites, along with cholestanol, is believed to contribute significantly to the pathology of CTX.[10]

Bile_Acid_Pathway_CTX cluster_main_pathway Normal Bile Acid Synthesis (Alternative Pathway) cluster_ctx_pathway Cerebrotendinous Xanthomatosis (CTX) Pathway Cholesterol Cholesterol CYP27A1 Sterol 27-Hydroxylase (CYP27A1) (Deficient in CTX) Cholesterol->CYP27A1 Intermediates_R (25R)-Bile Acid Intermediates CYP27A1->Intermediates_R CDCA Chenodeoxycholic Acid (CDCA) Intermediates_R->CDCA Cholesterol_CTX Cholesterol CYP7A1_up Cholesterol 7α-Hydroxylase (CYP7A1) Upregulated Cholesterol_CTX->CYP7A1_up Intermediate_upstream 7α-hydroxy-4-cholesten-3-one (Accumulates) CYP7A1_up->Intermediate_upstream Shunt_Pathway Shunt Pathways Intermediate_upstream->Shunt_Pathway Cholestanol Cholestanol (Accumulates) Intermediate_upstream->Cholestanol AMACR α-methylacyl-CoA racemase (AMACR) Shunt_Pathway->AMACR Intermediates_S This compound and other (25S)-Intermediates AMACR->Intermediates_S

Figure 1: Altered Bile Acid Synthesis in CTX.

Quantitative Data on Metabolite Accumulation in CTX

The biochemical diagnosis of CTX relies on the identification of characteristic changes in the levels of bile acid precursors and related metabolites in plasma, urine, and tissues.

MetaboliteNormal RangeCTX Patient LevelsFold ChangeReference
Plasma Cholestanol 7-11 µg/mLSignificantly elevated> 10-fold[11]
Plasma 7α-hydroxy-4-cholesten-3-one Low/UndetectableMarkedly increased-[11][12]
Plasma Chenodeoxycholic Acid (CDCA) VariableSignificantly reduced or absent-[13]
Urine Bile Alcohols (e.g., 23S-pentol, 25-tetrol) Low/UndetectableMarkedly increased-[6]
CSF (25S)CA4-7α,12α-diol-3-one Not Detected0.08 ± 0.03 ng/mL-[7]

Experimental Protocols

The analysis of bile acid intermediates, including the (25S) stereoisomers, requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Plasma/Serum
  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of an ice-cold extraction solution (e.g., methanol (B129727):acetonitrile 1:1, v/v) containing a suitable internal standard.[14]

  • Vortex and Incubate: Vortex the mixture for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.[14]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.[14]

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for the separation of bile acids and their intermediates (e.g., Waters ACQUITY UPLC BEH C18, 150 x 2.1 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient elution is employed using a binary solvent system.

      • Solvent A: Water with a modifier such as 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[14][15]

      • Solvent B: Acetonitrile or methanol with the same modifier.[14][15]

    • Gradient: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

    • Column Temperature: The column is often heated (e.g., 50°C) to improve peak shape and resolution.[14]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for the detection of acidic bile acid intermediates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Ion Source Parameters: Parameters such as spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature need to be optimized for the specific instrument and analytes.[14]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma_Sample Plasma/Serum Sample Add_Solvent Add Protein Precipitation Solvent with Internal Standard Plasma_Sample->Add_Solvent Vortex_Incubate Vortex and Incubate Add_Solvent->Vortex_Incubate Centrifuge Centrifuge Vortex_Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_Separation Liquid Chromatography (Reverse-Phase C18) Collect_Supernatant->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Experimental Workflow for Bile Acid Intermediate Analysis.

Logical Relationships and Signaling Pathways

The accumulation of this compound and other atypical metabolites in CTX is a direct consequence of the primary genetic defect in CYP27A1. The logical flow of events is as follows:

  • Genetic Mutation: A mutation in the CYP27A1 gene leads to a non-functional or severely impaired sterol 27-hydroxylase enzyme.

  • Enzymatic Block: The alternative pathway of bile acid synthesis is blocked at the initial step.

  • Feedback Dysregulation: The lack of CDCA production leads to the upregulation of CYP7A1, the rate-limiting enzyme in the classic pathway.

  • Substrate Accumulation: Upstream intermediates, particularly 7α-hydroxy-4-cholesten-3-one, accumulate.

  • Shunt Pathway Activation: These accumulated substrates are diverted into alternative metabolic pathways.

  • Stereochemical Conversion: AMACR and other enzymes process these intermediates, leading to the formation of (25S)-configured metabolites.

  • Pathological Accumulation: (25S)-intermediates and cholestanol accumulate in various tissues, contributing to the clinical manifestations of CTX.

Logical_Flow_CTX Gene_Mutation CYP27A1 Gene Mutation Enzyme_Deficiency Sterol 27-Hydroxylase Deficiency Gene_Mutation->Enzyme_Deficiency Pathway_Block Block in Alternative Bile Acid Pathway Enzyme_Deficiency->Pathway_Block CDCA_Reduction Reduced Chenodeoxycholic Acid (CDCA) Synthesis Pathway_Block->CDCA_Reduction CYP7A1_Upregulation Upregulation of CYP7A1 CDCA_Reduction->CYP7A1_Upregulation Intermediate_Accumulation Accumulation of Upstream Intermediates CYP7A1_Upregulation->Intermediate_Accumulation Shunt_Activation Activation of Shunt Pathways Intermediate_Accumulation->Shunt_Activation Metabolite_Formation Formation of (25S)-Intermediates and Cholestanol Shunt_Activation->Metabolite_Formation Tissue_Deposition Tissue Deposition of Atypical Metabolites Metabolite_Formation->Tissue_Deposition Clinical_Manifestations Clinical Manifestations of CTX Tissue_Deposition->Clinical_Manifestations

Figure 3: Logical Flow of Pathophysiology in CTX.

Conclusion and Future Directions

The presence of this compound and other (25S)-configured bile acid intermediates is a hallmark of the metabolic dysregulation in Cerebrotendinous Xanthomatosis. Understanding the formation and pathological role of these atypical metabolites is crucial for the development of improved diagnostic markers and therapeutic strategies. Further research should focus on the precise quantification of these (25S)-isomers in larger patient cohorts to establish their utility as disease progression biomarkers. Additionally, investigating the specific downstream effects of these atypical metabolites on cellular function, particularly in neuronal and lenticular tissues, may reveal novel targets for therapeutic intervention. The development of highly specific inhibitors for the enzymes involved in these shunt pathways could also represent a promising avenue for future drug development in the management of CTX.

References

An In-depth Technical Guide to the Biochemical Properties of (25S)-3-oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-3-oxocholest-4-en-26-oyl-CoA is a stereoisomer of a key intermediate in the alternative pathway of bile acid biosynthesis. While the (25R) epimer is the predominantly studied form, the presence and metabolism of the (25S) isomer are crucial in understanding certain metabolic disorders and the broader context of bile acid homeostasis. This guide provides a comprehensive overview of the biochemical properties of this compound, including its metabolic context, enzymatic interactions, and analytical methodologies. Due to the limited direct research on the (25S) epimer, some information is extrapolated from studies on the (25R) isomer and related cholestenoic acids.

Introduction: The Context of Bile Acid Synthesis

Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Their synthesis from cholesterol is a major pathway for cholesterol catabolism. There are two primary pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. This compound is an intermediate in the alternative pathway.

The alternative pathway is initiated by the hydroxylation of cholesterol at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This is followed by a series of oxidative steps to form 3β-hydroxy-5-cholestenoic acid. Subsequent modifications in the endoplasmic reticulum and peroxisomes, including the formation of a CoA thioester, lead to the production of primary bile acids, chenodeoxycholic acid and cholic acid.

Physicochemical Properties

PropertyInferred ValueReference
Molecular Formula C48H72N7O18P3S[1]
Molecular Weight ~1160.1 g/mol [1]
Stereochemistry S configuration at the C25 position of the cholestane (B1235564) side chain.

Metabolic Pathway and Enzymology

The significance of this compound lies in its relationship with its (25R) epimer and the enzyme α-methylacyl-CoA racemase (AMACR).

Formation of the (25S) Epimer

While CYP27A1 primarily produces (25R)-hydroxycholesterol, the formation of the (25S) epimer can occur, particularly in certain pathological conditions. In patients with Cerebrotendinous Xanthomatosis (CTX), a disease caused by mutations in the CYP27A1 gene, both (25R)- and (25S)-epimers of cholestenoic acids have been detected[2][3]. This suggests the existence of alternative or less specific enzymatic pathways capable of producing the (25S) form.

The Role of α-methylacyl-CoA Racemase (AMACR)

AMACR is a peroxisomal and mitochondrial enzyme that plays a critical role in the metabolism of branched-chain fatty acids and bile acid intermediates[4][5]. It catalyzes the epimerization of 2-methylacyl-CoA esters, including the interconversion of (25R)- and (25S)-trihydroxycholestanoyl-CoA[6][7]. This racemization is essential because the subsequent enzyme in the peroxisomal β-oxidation pathway, branched-chain acyl-CoA oxidase (ACOX2), is stereospecific for the (S)-isomer[7].

Therefore, (25R)-3-oxocholest-4-en-26-oyl-CoA is converted to the (25S) epimer by AMACR to allow for its further degradation. Conversely, any endogenously formed this compound would also be a substrate for AMACR, which would establish an equilibrium between the two epimers.

AMACR Deficiency

In individuals with AMACR deficiency, the interconversion of the (25R) and (25S) epimers is impaired. This leads to an accumulation of (25R)-bile acid intermediates and a decrease in the synthesis of mature C24 bile acids[8][9]. The presence of residual C24-bile acids in AMACR deficient individuals suggests the existence of alternative, AMACR-independent pathways for bile acid synthesis, although these are less efficient[7].

Signaling and Biological Activity

The direct signaling roles of this compound have not been elucidated. However, its precursor, cholestenoic acid, has been shown to act as an endogenous epigenetic regulator that can decrease lipid accumulation in hepatocytes[10][11]. Cholestenoic acid can modulate the activity of DNA methyltransferases (DNMTs), suggesting a role in gene expression regulation related to lipid metabolism[10][11]. It is plausible that the CoA ester of the (25S) epimer could also participate in or influence these pathways.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available. The following sections provide generalized methodologies that can be adapted for its study.

Synthesis of (25S)-Cholestenoic Acid Derivatives

The stereoselective synthesis of (25S)-cholestenoic acids has been reported, providing a route to obtaining standards for analytical studies[12]. These syntheses often involve multi-step chemical reactions starting from readily available sterol precursors.

Generalized Synthesis Outline:

  • Starting Material: A suitable sterol precursor, such as diosgenin (B1670711) or a functionalized cholesterol derivative.

  • Side Chain Construction: Stereoselective introduction of the carboxylic acid function at C26 with the desired (S) configuration at C25. This can be achieved through various organic synthesis strategies.

  • Purification: Purification of the final product using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • CoA Esterification: The purified (25S)-cholestenoic acid can then be converted to its CoA thioester using standard enzymatic or chemical methods.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of bile acids and their CoA esters[13][14][15][16].

Protocol Outline:

  • Sample Preparation:

    • Extraction: Extraction of lipids from the biological matrix (e.g., plasma, tissue homogenate, cell lysate) using a suitable organic solvent system (e.g., methanol/chloroform).

    • Solid-Phase Extraction (SPE): Further purification of the extract to enrich for bile acid CoA esters and remove interfering substances.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as formic acid or ammonium (B1175870) acetate. The gradient is optimized to achieve separation of the different bile acid species, including the (25R) and (25S) epimers.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of CoA esters.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and specific fragment ions generated upon collision-induced dissociation. This provides high specificity and sensitivity.

    • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification.

In Vitro Assay for AMACR Activity

The activity of AMACR can be measured using various methods, including a continuous assay based on circular dichroism[3].

Assay Principle:

The (2R) and (2S) epimers of a chiral α-methylacyl-CoA substrate will have different circular dichroism spectra. The racemization reaction catalyzed by AMACR will result in a change in the ellipticity at a specific wavelength, which can be monitored over time to determine the enzyme's kinetic parameters.

Protocol Outline:

  • Substrate Preparation: Synthesis of the (2R) or (2S) epimer of a suitable α-methylacyl-CoA substrate (e.g., ibuprofenoyl-CoA).

  • Enzyme Preparation: Purification of recombinant AMACR.

  • Assay Conditions: The reaction is carried out in a suitable buffer at a controlled temperature.

  • Data Acquisition: The change in ellipticity at the chosen wavelength is monitored using a circular dichroism spectrophotometer.

  • Data Analysis: The initial rates of the reaction are calculated and used to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Diagrams

Metabolic Context of this compound

Bile_Acid_Synthesis cluster_Mitochondria Mitochondria cluster_ER_Peroxisome ER / Peroxisome Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 (primarily 25R) 3b-hydroxy-5-cholestenoic_acid 3β-hydroxy-5- cholestenoic acid CYP27A1->3b-hydroxy-5-cholestenoic_acid 3-oxo-4-cholestenoic_acid 3-oxo-4-cholestenoic acid 3b-hydroxy-5-cholestenoic_acid->3-oxo-4-cholestenoic_acid Multiple steps BACS BACS 3-oxo-4-cholestenoic_acid->BACS 25R_CoA (25R)-3-oxocholest-4-en- 26-oyl-CoA BACS->25R_CoA AMACR AMACR 25R_CoA->AMACR 25S_CoA (25S)-3-oxocholest-4-en- 26-oyl-CoA AMACR->25S_CoA ACOX2 ACOX2 25S_CoA->ACOX2 Beta_Oxidation β-Oxidation ACOX2->Beta_Oxidation

Caption: Metabolic pathway showing the formation and racemization of cholestenoic acid CoA esters.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) (C18 column) SPE->LC MS Tandem Mass Spectrometry (MS/MS) (ESI-, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the analysis of bile acid CoA esters by LC-MS/MS.

Logical Relationship in AMACR Deficiency

AMACR_Deficiency Deficiency AMACR Deficiency Impaired_Racemization Impaired Racemization of (25R) to (25S) Epimers Deficiency->Impaired_Racemization Accumulation Accumulation of (25R)- Bile Acid Precursors Impaired_Racemization->Accumulation Reduced_Synthesis Reduced Synthesis of Mature C24 Bile Acids Impaired_Racemization->Reduced_Synthesis Pathology Clinical Phenotype (e.g., Neurological Symptoms) Accumulation->Pathology Reduced_Synthesis->Pathology

Caption: Pathophysiological consequences of Alpha-methylacyl-CoA racemase (AMACR) deficiency.

Conclusion and Future Directions

This compound is a biochemically significant, albeit understudied, metabolite in the alternative pathway of bile acid synthesis. Its metabolism is intrinsically linked to the function of AMACR, and its accumulation or altered flux may be indicative of certain metabolic disorders. Further research is warranted to fully elucidate the specific biochemical properties of the (25S) epimer, including its kinetic parameters with relevant enzymes and its potential signaling roles. The development of specific analytical reagents and experimental protocols for this compound will be crucial for advancing our understanding of its role in health and disease, and for exploring its potential as a therapeutic target or biomarker.

References

The Peroxisome: A Central Hub for 3-Oxocholest-4-en-26-oyl-CoA Synthesis in Bile Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of bile acids, critical for lipid digestion and cholesterol homeostasis, is a complex metabolic process distributed across multiple subcellular compartments. This technical guide focuses on the cellular localization of a key intermediate, 3-oxocholest-4-en-26-oyl-CoA, providing a comprehensive overview of the enzymes involved, their subcellular distribution, and the experimental methodologies used to elucidate this pathway. Quantitative data from proteomic studies are summarized, and detailed experimental protocols are provided for the characterization of the key peroxisomal enzymes. This guide serves as a crucial resource for professionals in biomedical research and drug development targeting metabolic pathways.

Introduction

Bile acid synthesis is a multi-organelle pathway essential for the catabolism of cholesterol. The intricate process involves a series of enzymatic reactions that take place in the endoplasmic reticulum (ER), mitochondria, and peroxisomes[1]. The formation of the C27-bile acid intermediates from cholesterol is initiated in the ER and mitochondria. The subsequent side-chain shortening, a critical step in the formation of mature C24-bile acids, occurs predominantly within the peroxisomes[2][3][4][5]. A pivotal intermediate in this peroxisomal beta-oxidation cascade is 3-oxocholest-4-en-26-oyl-CoA. Understanding the precise cellular localization of its synthesis is paramount for dissecting the regulation of bile acid metabolism and for the development of therapeutic interventions for related metabolic disorders.

The Multi-Organelle Pathway of Bile Acid Synthesis

The journey from cholesterol to mature bile acids involves a coordinated effort between different cellular organelles.

  • Endoplasmic Reticulum (ER): The initial steps of the classic or "neutral" pathway of bile acid synthesis commence in the ER with the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1)[1]. Further modifications to the steroid nucleus also occur in this compartment.

  • Mitochondria: The "acidic" pathway of bile acid synthesis is initiated in the mitochondria with the 27-hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1)[1].

  • Peroxisomes: The C27-bile acid intermediates, synthesized in the ER and mitochondria, are transported to the peroxisomes for the final stages of synthesis. This is where the crucial side-chain shortening through β-oxidation takes place, leading to the formation of C24-bile acids[2][3][4][5]. The synthesis of 3-oxocholest-4-en-26-oyl-CoA is a key part of this peroxisomal process.

Peroxisomal Localization of 3-Oxocholest-4-en-26-oyl-CoA Synthesis

The conversion of C27-bile acid intermediates to mature C24-bile acids within the peroxisome is carried out by a set of specialized enzymes. The formation of 3-oxocholest-4-en-26-oyl-CoA is an integral part of this β-oxidation spiral. The key enzymes involved are:

  • Acyl-CoA Oxidase 2 (ACOX2): This enzyme catalyzes the first and rate-limiting step of the peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates[6][7].

  • D-bifunctional Protein (DBP), encoded by the HSD17B4 gene: This protein possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation pathway[5].

  • Sterol Carrier Protein X (SCPx): This protein exhibits thiolase activity, responsible for the final thiolytic cleavage step of the β-oxidation spiral, which ultimately yields a shortened acyl-CoA and acetyl-CoA.

Quantitative proteomic studies of liver subcellular fractions have confirmed the primary localization of these enzymes to the peroxisome.

Quantitative Distribution of Key Enzymes

The following tables summarize the relative abundance of ACOX2, D-bifunctional protein (HSD17B4), and SCPx (also known as SCP2) in different liver subcellular fractions, as determined by quantitative proteomic analyses. The data is presented as a percentage of the total identified protein in each fraction or as a relative enrichment factor.

EnzymePeroxisomeMitochondriaEndoplasmic ReticulumCytosolReference
ACOX2 Highly EnrichedLow AbundanceNot DetectedNot Detected[8]
HSD17B4 Highly EnrichedLow AbundanceNot DetectedNot Detected[8]
SCP2 (SCPx) Highly EnrichedLow AbundanceLow AbundanceLow Abundance[8]

Table 1: Relative Abundance of Key Enzymes in Human Liver Subcellular Fractions. Data is qualitatively summarized from proteomic studies. "Highly Enriched" indicates primary localization, while "Low Abundance" and "Not Detected" indicate minor or no significant presence in those fractions.

Experimental Protocols

The determination of the subcellular localization of 3-oxocholest-4-en-26-oyl-CoA synthesis relies on a combination of techniques, including subcellular fractionation followed by enzyme activity assays and immunofluorescence microscopy.

Subcellular Fractionation of Liver Tissue

This protocol describes the isolation of enriched peroxisomal, mitochondrial, and microsomal fractions from liver tissue by differential and density gradient centrifugation.

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)

  • Nycodenz or Percoll solutions for density gradient centrifugation

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Mince fresh liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet a crude mitochondrial fraction.

  • The resulting supernatant is then centrifuged at an even higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (ER).

  • The crude mitochondrial pellet, which also contains peroxisomes, is further purified by density gradient centrifugation using a Nycodenz or Percoll gradient.

  • Layer the resuspended crude mitochondrial pellet onto the pre-formed gradient and centrifuge at high speed (e.g., 35,000 x g for 60 minutes).

  • Carefully collect the distinct bands corresponding to the mitochondrial and peroxisomal fractions.

  • Wash the collected fractions with homogenization buffer and resuspend in an appropriate buffer for subsequent enzyme assays or Western blotting.

  • Determine the protein concentration of each fraction using the Bradford assay.

Enzyme Activity Assays

4.2.1. Acyl-CoA Oxidase (ACOX2) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide, a byproduct of the ACOX2-catalyzed reaction.

Materials:

Procedure:

  • In a microplate well, combine the assay buffer, horseradish peroxidase, and the chromogenic substrate.

  • Add a specific amount of protein from the subcellular fraction.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogen over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

4.2.2. D-bifunctional Protein (HSD17B4) Activity Assay

The hydratase and dehydrogenase activities of DBP can be measured separately using specific substrates.

Hydratase Activity:

  • Substrate: trans-2-enoyl-CoA

  • Detection: Monitor the decrease in absorbance at 263 nm as the double bond is hydrated.

Dehydrogenase Activity:

  • Substrate: L-3-hydroxyacyl-CoA

  • Detection: Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

4.2.3. Sterol Carrier Protein X (SCPx) Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Materials:

  • Subcellular fractions

  • 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • Coenzyme A (CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)

  • Spectrophotometer

Procedure:

  • In a cuvette, combine the assay buffer and the 3-ketoacyl-CoA substrate.

  • Add a specific amount of protein from the subcellular fraction.

  • Initiate the reaction by adding CoA.

  • Monitor the decrease in absorbance at 304 nm, which corresponds to the disappearance of the Mg2+-enolate complex of the 3-ketoacyl-CoA.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Immunofluorescence Microscopy

This technique allows for the visualization of the subcellular localization of specific enzymes in intact cells.

Materials:

  • Hepatocytes or liver tissue sections

  • Primary antibodies specific for ACOX2, DBP, and SCPx

  • Fluorescently labeled secondary antibodies

  • Peroxisomal marker antibody (e.g., anti-PMP70)

  • Mitochondrial marker (e.g., MitoTracker)

  • ER marker antibody (e.g., anti-Calreticulin)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Fix the cells or tissue sections with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies against the target enzymes and organelle markers.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

  • Mount the samples and visualize using a fluorescence microscope.

  • Co-localization of the target enzyme's fluorescence signal with that of the peroxisomal marker will confirm its peroxisomal localization.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key steps in the peroxisomal β-oxidation of bile acid precursors and the experimental workflow for determining enzyme localization.

BileAcid_Peroxisomal_BetaOxidation cluster_Peroxisome Peroxisome C27_Bile_Acyl_CoA C27-Bile Acyl-CoA Oxo_C27_Bile_Acyl_CoA 2-enoyl-C27-Bile Acyl-CoA C27_Bile_Acyl_CoA->Oxo_C27_Bile_Acyl_CoA ACOX2 Hydroxy_C27_Bile_Acyl_CoA 3-hydroxy-C27-Bile Acyl-CoA Oxo_C27_Bile_Acyl_CoA->Hydroxy_C27_Bile_Acyl_CoA DBP (Hydratase) Oxo_cholest_enoyl_CoA 3-oxocholest-4-en-26-oyl-CoA Hydroxy_C27_Bile_Acyl_CoA->Oxo_cholest_enoyl_CoA DBP (Dehydrogenase) C24_Bile_Acyl_CoA C24-Bile Acyl-CoA Oxo_cholest_enoyl_CoA->C24_Bile_Acyl_CoA SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Oxo_cholest_enoyl_CoA->Acetyl_CoA SCPx (Thiolase) To_Conjugation To_Conjugation C24_Bile_Acyl_CoA->To_Conjugation Further Metabolism Outside From ER and Mitochondria Outside->C27_Bile_Acyl_CoA

Figure 1: Peroxisomal β-oxidation pathway for bile acid synthesis.

Experimental_Workflow cluster_Fractionation Subcellular Fractionation cluster_Analysis Analysis Liver Liver Tissue Homogenate Homogenization Liver->Homogenate Microscopy Immunofluorescence Microscopy Liver->Microscopy Fractions Differential & Density Gradient Centrifugation Homogenate->Fractions ER ER Fraction Fractions->ER Mito Mitochondrial Fraction Fractions->Mito Perox Peroxisomal Fraction Fractions->Perox Enzyme_Assay Enzyme Activity Assays (ACOX2, DBP, SCPx) ER->Enzyme_Assay Western_Blot Western Blotting ER->Western_Blot Mito->Enzyme_Assay Mito->Western_Blot Perox->Enzyme_Assay Perox->Western_Blot

Figure 2: Experimental workflow for determining subcellular localization.

Conclusion

The synthesis of 3-oxocholest-4-en-26-oyl-CoA, a critical intermediate in bile acid formation, is unequivocally localized to the peroxisome. This localization is supported by a wealth of evidence from subcellular fractionation, enzyme activity assays, and quantitative proteomics. The coordinated action of the peroxisomal β-oxidation enzymes—ACOX2, D-bifunctional protein, and SCPx—is essential for the efficient shortening of the C27-bile acid side chain. A thorough understanding of the cellular and molecular mechanisms governing this pathway is fundamental for the development of novel therapeutic strategies for a range of metabolic diseases, including cholestatic liver diseases and disorders of cholesterol metabolism. This guide provides the necessary technical details and conceptual framework to aid researchers in this endeavor.

References

Regulating the Gatekeeper: A Technical Guide to the Activity of CYP27A1 on Cholestenoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a critical mitochondrial cytochrome P450 enzyme that plays a pivotal role in cholesterol homeostasis. It catalyzes the initial step in the alternative "acidic" pathway of bile acid synthesis by hydroxylating cholesterol at the 27th position to form 27-hydroxycholesterol (B1664032). This molecule and its downstream metabolites, including cholestenoic acids, are not merely intermediates in bile acid production; they are also significant signaling molecules that modulate the activity of various nuclear receptors, thereby influencing lipid metabolism, inflammation, and cellular proliferation. The intricate regulation of CYP27A1 activity is central to maintaining cholesterol balance and has implications for a range of pathologies, including cerebrotendinous xanthomatosis (CTX), atherosclerosis, and certain cancers. This technical guide provides an in-depth exploration of the multifaceted regulation of CYP27A1 activity on cholestenoic acid precursors, offering detailed experimental protocols and data presented for clarity and comparative analysis.

I. Mechanisms of CYP27A1 Regulation

The activity and expression of CYP27A1 are tightly controlled at multiple levels, including transcriptional regulation by hormones and bile acids via nuclear receptors, and feedback inhibition.

A. Hormonal Regulation

A variety of hormones have been demonstrated to modulate the expression of the CYP27A1 gene. These effects are often cell-type specific and are mediated by the interaction of hormone-receptor complexes with response elements in the CYP27A1 promoter.

  • Estrogens and Androgens: The regulation of CYP27A1 by sex hormones is complex and varies between different cell types. In human liver-derived HepG2 cells, estrogen, in the presence of either estrogen receptor alpha (ERα) or beta (ERβ), downregulates CYP27A1 promoter activity, mRNA levels, and enzymatic activity.[1] A similar inhibitory effect of estrogen is observed in RWPE-1 prostate cells.[1] In contrast, estrogen has been shown to significantly upregulate the transcriptional activity of CYP27A1 in LNCaP prostate cancer cells.[1] 5α-Dihydrotestosterone, acting through the androgen receptor, upregulates CYP27A1 transcriptional activity in HepG2 cells.[1]

  • Glucocorticoids: Dexamethasone, a synthetic glucocorticoid, has been shown to stimulate the promoter and endogenous activity of CYP27A1 in HepG2 cells.[2][3] This induction is mediated by the glucocorticoid receptor (GR), which binds to a glucocorticoid response element (GRE) in the CYP27A1 promoter.[2]

  • Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1): Both GH and IGF-1 have been found to increase CYP27A1 promoter activity and stimulate its enzymatic function in HepG2 cells.[2][3][4]

  • Thyroid Hormones: In contrast to the stimulatory effects of the hormones mentioned above, thyroid hormones have an inhibitory effect on CYP27A1, repressing its activity.[2][3][4]

B. Feedback Regulation by Bile Acids and Oxysterols

CYP27A1 is a key enzyme in the bile acid synthesis pathway, and its activity is subject to negative feedback regulation by the end-products of this pathway.

  • Bile Acids: Hydrophobic bile acids, such as chenodeoxycholic acid (CDCA) and its glycine (B1666218) conjugate (GCDCA), are potent suppressors of CYP27A1 gene transcription.[5][6] This feedback inhibition is primarily mediated by the nuclear receptor FXR (Farnesoid X Receptor). Upon binding to bile acids, FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP then inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are key activators of CYP7A1 and other bile acid synthesis genes, including CYP27A1.[7]

  • Oxysterols: The product of CYP27A1 activity, 27-hydroxycholesterol (27-OHC), is a signaling molecule that can activate Liver X Receptors (LXRs).[8][9] LXR activation leads to the induction of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[10] While 27-OHC can activate LXRs, its role as a general activator of LXR target genes in all tissues is still under investigation.[8]

C. Regulation by Nuclear Receptors

Several nuclear receptors play a direct role in controlling CYP27A1 gene expression.

  • Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a crucial transcriptional activator of the CYP27A1 gene.[6] Its binding site has been identified in the CYP27A1 promoter, and mutation of this site significantly reduces promoter activity.[6] The inhibitory effect of bile acids on CYP27A1 transcription is partly mediated through the SHP-dependent inhibition of HNF4α.[6]

  • Pregnane X Receptor (PXR): In the intestine, the nuclear receptor PXR has been shown to induce the expression of CYP27A1.[10][11] Activation of PXR by ligands such as rifampicin (B610482) leads to increased CYP27A1 mRNA and subsequent production of 27-OHC, which in turn activates LXRα and promotes cholesterol efflux.[10][11]

II. Quantitative Data on CYP27A1 Regulation

The following tables summarize the quantitative effects of various regulators on CYP27A1 activity and expression, as reported in the literature.

Table 1: Hormonal Regulation of CYP27A1 Activity in HepG2 Cells

RegulatorConcentrationEffect on Promoter ActivityEffect on mRNA LevelsEffect on Enzymatic ActivityReference
Dexamethasone1 µM~2-3 fold increase-Stimulated[2][3]
Growth Hormone (GH)50 ng/mL~2-3 fold increase-Stimulated[2][3]
IGF-150 ng/mL~2-3 fold increase-Stimulated[2][3]
Thyroxine (T4)1 µMSignificantly repressed-Inhibited[3][4]
Estrogen (with ERα/β)-DownregulatedDownregulated-[1]
5α-Dihydrotestosterone-Upregulated--[1]

Table 2: Feedback Regulation of CYP27A1 by Bile Acids in Primary Human Hepatocytes

RegulatorConcentrationEffect on CYP27A1 mRNA Levels (% of control)Reference
Glycochenodeoxycholic acid (GCDCA)100 µM59% ± 3%[5]
Glycodeoxycholic acid (GDCA)100 µM60% ± 7%[5]
Glycoursodeoxycholic acid (GUDCA)100 µMNo significant effect[5]
Glycocholic acid (GCA)100 µMNo significant effect[5]

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory pathways governing CYP27A1 activity.

hormonal_regulation DEX Dexamethasone GR GR DEX->GR GH Growth Hormone GHR GH Receptor GH->GHR IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Estrogen Estrogen ER ERα/β Estrogen->ER Androgen Androgen AR AR Androgen->AR T4 Thyroid Hormone TR TR T4->TR CYP27A1_gene CYP27A1 Gene GR->CYP27A1_gene GHR->CYP27A1_gene IGF1R->CYP27A1_gene ER->CYP27A1_gene AR->CYP27A1_gene TR->CYP27A1_gene

Caption: Hormonal regulation of CYP27A1 gene expression.

bile_acid_feedback BileAcids Bile Acids (e.g., CDCA) FXR FXR BileAcids->FXR SHP_gene SHP Gene FXR->SHP_gene Activates SHP SHP Protein SHP_gene->SHP HNF4a HNF4α SHP->HNF4a Inhibits CYP27A1_gene CYP27A1 Gene HNF4a->CYP27A1_gene Activates

Caption: Bile acid feedback inhibition of CYP27A1 expression.

B. Experimental Workflows

lc_ms_workflow start Plasma/Tissue Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (optional) extraction->derivatization lc_separation Liquid Chromatography (LC Separation) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Concentration of Cholestenoic Acid Precursors data_analysis->end

Caption: Workflow for cholestenoic acid precursor quantification.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of CYP27A1 activity.

A. CYP27A1 Enzymatic Activity Assay

This protocol is adapted for measuring CYP27A1 activity in isolated mitochondria.

1. Materials:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 20% glycerol.

  • Substrate: [4-¹⁴C]-Cholesterol (or other suitable sterol) dissolved in β-cyclodextrin.

  • Cofactors: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Proteinase K.

  • Scintillation cocktail and vials.

2. Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue homogenates by differential centrifugation using ice-cold isolation buffer.

  • Proteinase K Treatment (Optional but recommended): Treat isolated mitochondria with proteinase K to increase substrate accessibility to CYP27A1 on the inner mitochondrial membrane.[12] Incubate mitochondria (1 mg/mL) with 50 µg/mL proteinase K for 15 minutes on ice, then inactivate with 1 mM PMSF.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine isolated mitochondria (50-100 µg of protein) with assay buffer.

    • Add the NADPH regenerating system.

    • Initiate the reaction by adding the [¹⁴C]-cholesterol substrate. A typical final concentration is 50-100 µM.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Extraction: Stop the reaction by adding 2 volumes of a chloroform:methanol (B129727) (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.

  • Analysis:

    • Carefully collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of a suitable solvent.

    • Separate the substrate and the hydroxylated product (e.g., 27-hydroxycholesterol) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed by liquid scintillation counting of the corresponding radioactive spot or peak.

B. Quantification of Cholestenoic Acid Precursors by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of cholestenoic acid precursors and related oxysterols in biological samples.[13]

1. Materials:

  • Internal Standards: Deuterated analogs of the target cholestenoic acids and oxysterols.

  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Derivatization agent (optional, e.g., Girard P reagent for enhancing ionization).

2. Procedure:

  • Sample Preparation:

    • To a plasma or tissue homogenate sample, add a mixture of deuterated internal standards.

    • Precipitate proteins by adding a cold organic solvent like ethanol (B145695) or acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then equilibrate with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the analytes with methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness.

  • Derivatization (Optional): To improve chromatographic separation and ionization efficiency, the extracted sterols can be derivatized.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the analytes using a gradient of mobile phases, typically consisting of water and an organic solvent mixture (e.g., acetonitrile/methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard should be optimized beforehand.

  • Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

C. Luciferase Reporter Gene Assay for CYP27A1 Promoter Activity

This assay is used to study the transcriptional regulation of the CYP27A1 gene.

1. Materials:

  • Expression vector containing the firefly luciferase gene downstream of the human CYP27A1 gene promoter (or various deletion constructs thereof).

  • A co-transfection control vector, typically expressing Renilla luciferase under a constitutive promoter (e.g., pRL-CMV).

  • Mammalian cell line of interest (e.g., HepG2).

  • Cell culture reagents.

  • Transfection reagent.

  • Dual-luciferase reporter assay system.

2. Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and grow to an appropriate confluency (typically 70-90%).

    • Co-transfect the cells with the CYP27A1 promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with the compounds of interest (e.g., hormones, bile acids) at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and provides the substrate for Renilla luciferase) and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number. Express the results as fold change relative to the vehicle-treated control.

V. Conclusion

The regulation of CYP27A1 is a complex process involving a network of hormonal signals, feedback mechanisms from bile acids and oxysterols, and the interplay of multiple nuclear receptors. This intricate control highlights the central role of CYP27A1 in maintaining cholesterol homeostasis. Understanding these regulatory mechanisms is crucial for developing therapeutic strategies for diseases associated with dysregulated CYP27A1 activity and cholestenoic acid metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of CYP27A1 regulation and its physiological and pathological consequences.

References

Methodological & Application

Application Note: Quantification of (25S)-3-oxocholest-4-en-26-oyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic disease, particularly in the study of bile acid metabolism and related therapeutic areas.

Introduction (25S)-3-oxocholest-4-en-26-oyl-CoA is a key intermediate in the acidic pathway of bile acid biosynthesis. Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins, and they also act as signaling molecules that regulate various metabolic pathways.[1][2] Accurate quantification of bile acid precursors like this compound is essential for understanding the pathophysiology of liver diseases, metabolic disorders, and inborn errors of metabolism.[3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred method for its high selectivity and sensitivity over traditional immunoassays.[4][5]

Biochemical Pathway

This compound is formed from cholesterol through a series of enzymatic reactions. The pathway involves the modification of the steroid nucleus and the oxidation and shortening of the cholesterol side chain, which is then activated by coenzyme A (CoA). This intermediate is further processed in the peroxisome to form primary bile acids such as cholic acid and chenodeoxycholic acid.[6]

BileAcidPathway Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-hydroxy-4-cholesten-3-one Intermediate1->Intermediate2 HSD3B7 TargetMolecule This compound Intermediate2->TargetMolecule Multiple Steps (Side-chain oxidation & CoA ligation) BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) TargetMolecule->BileAcids Peroxisomal β-oxidation

Caption: Acidic pathway of bile acid biosynthesis highlighting the central role of this compound.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples such as plasma or tissue homogenates.

Sample Preparation (Extraction of Acyl-CoAs)

The reliable quantification of acyl-CoA thioesters requires immediate quenching of metabolic activity and efficient extraction to prevent degradation.[7]

  • Quenching & Lysis: For cultured cells or tissue, flash-freeze the sample in liquid nitrogen. To the frozen pellet or ~20-50 mg of tissue, add 500 µL of ice-cold extraction buffer (95% acetonitrile, 25 mM formic acid).[7] For plasma samples, precipitate proteins by adding 4 volumes of the cold extraction buffer to 1 volume of plasma.

  • Homogenization: Thoroughly homogenize the sample using a bead beater or sonicator while keeping it on ice for 10 minutes.

  • Centrifugation: Clarify the extract by centrifuging at 15,000 x g for 10 minutes at 4°C.[7]

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 5% sulfosalicylic acid (SSA) or a water/methanol mixture, which is compatible with the LC-MS/MS analysis.[8] The use of SSA can serve as both a deproteinizing agent and a reconstitution solvent, obviating the need for solid-phase extraction (SPE).[8]

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm) is suitable for separating acyl-CoAs.[7]

  • Mobile Phase A: 50 mM formic acid adjusted to pH 8.1 with ammonium (B1175870) hydroxide.[7]

  • Mobile Phase B: Methanol.[7]

  • Flow Rate: 600 µL/min.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 40°C.[7]

Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound must be determined by infusing a pure standard. However, based on its structure (C₃₃H₅₂N₇O₁₈P₃S) and the known fragmentation of acyl-CoAs, the following transitions are proposed for initial method development:

    • Precursor Ion (Q1): Calculated [M+H]⁺ m/z.

    • Product Ions (Q3): Acyl-CoAs typically exhibit characteristic fragmentation patterns, such as a neutral loss of the phosphopantetheine group.[9] These transitions should be optimized for collision energy (CE) and other instrument parameters.

Experimental Workflow

Workflow Sample Biological Sample (Plasma, Tissue) Quench Quenching & Extraction (Cold Acetonitrile/Formic Acid) Sample->Quench Centrifuge Centrifugation (15,000 x g, 4°C) Quench->Centrifuge Dry Evaporation (Nitrogen Stream) Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->Analysis Data Data Processing (Quantification & Analysis) Analysis->Data Result Final Concentration Report Data->Result

Caption: General workflow for the quantification of this compound from biological samples.

Quantitative Performance

Method validation should be performed to assess linearity, sensitivity, accuracy, and precision. The table below summarizes the typical performance characteristics expected from a validated LC-MS/MS method for a low-abundance endogenous metabolite.[8][9]

Table 1: Representative Quantitative Method Performance

ParameterSpecificationDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve prepared in a surrogate matrix.
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined without dilution.
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements of quality control (QC) samples within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements of QC samples on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration, assessed using QC samples.

Note: The values presented are representative and must be established empirically during in-house method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantification of this compound. This protocol, from sample preparation to data analysis, offers the specificity and reliability required for advanced metabolic research and clinical applications, enabling a deeper understanding of bile acid metabolism and its role in health and disease.

References

Application Notes and Protocols for the In Vitro Synthesis of (25S)-3-Oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro enzymatic synthesis of (25S)-3-oxocholest-4-en-26-oyl-CoA, a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis. The synthesis is a two-step process involving the initial formation of the precursor acid, (25S)-3-oxocholest-4-en-26-oic acid, followed by its ligation to Coenzyme A (CoA) catalyzed by bile acid-CoA ligase (BAL), also known as bile acid-CoA synthetase (BACS). This protocol focuses on the enzymatic CoA ligation step, assuming the availability of the precursor acid. Included are detailed methodologies for the expression and purification of recombinant human bile acid-CoA ligase, the enzymatic synthesis reaction, and methods for the analysis of the final product.

Introduction

This compound is a crucial metabolic intermediate in the biosynthesis of bile acids from cholesterol. The 3-oxo-Δ4-ene structure is a hallmark of mature bile acid precursors, and the CoA esterification at the C-26 position is a prerequisite for the subsequent side-chain shortening via peroxisomal β-oxidation. The in vitro synthesis of this molecule is essential for studying the kinetics and regulation of the enzymes involved in bile acid metabolism, for use as an analytical standard, and for the development of potential therapeutic agents targeting metabolic disorders.

The synthesis protocol described herein utilizes a recombinant human bile acid-CoA ligase to catalyze the ATP-dependent formation of the thioester bond between (25S)-3-oxocholest-4-en-26-oic acid and Coenzyme A.

Materials and Reagents

Enzyme Expression and Purification
  • E. coli BL21(DE3) cells

  • pET expression vector containing the human SLC27A5 gene (encoding Bile Acid-CoA Ligase) with a His-tag

  • Luria-Bertani (LB) broth and agar (B569324)

  • Ampicillin or other appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Enzymatic Synthesis
  • (25S)-3-oxocholest-4-en-26-oic acid (substrate)

  • Recombinant human Bile Acid-CoA Ligase (purified)

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

Product Analysis
  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (optional, for product confirmation)

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Bile Acid-CoA Ligase (hBAL)
  • Transformation: Transform the pET-hBAL expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged hBAL with 5 column volumes of elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Purity Check: Assess the purity of the recombinant protein by SDS-PAGE. The expected molecular weight of human BAL is approximately 76 kDa.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford or BCA assay. Aliquot the enzyme and store at -80°C.

Protocol 2: In Vitro Synthesis of this compound
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as listed in Table 1. Add the components in the order listed, with the enzyme being added last to initiate the reaction.

    Table 1: Reaction Mixture for the Synthesis of this compound

    Component Stock Concentration Volume (µL) for 100 µL reaction Final Concentration
    Tris-HCl (pH 7.5) 1 M 10 100 mM
    (25S)-3-oxocholest-4-en-26-oic acid 10 mM in DMSO 2 200 µM
    Coenzyme A 10 mM 5 500 µM
    ATP 100 mM 5 5 mM
    MgCl₂ 100 mM 10 10 mM
    DTT 100 mM 1 1 mM
    Purified hBAL 1 mg/mL 2 20 µg/mL
    Nuclease-free water - 65 -

    | Total Volume | | 100 µL | |

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal reaction time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% (v/v) acetic acid or by placing the tube on ice.

  • Analysis: Analyze the formation of the product by HPLC.

Protocol 3: HPLC Analysis of the Reaction Mixture
  • Sample Preparation: Centrifuge the terminated reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 30-100% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: 260 nm (for the adenine (B156593) moiety of CoA)

  • Data Analysis: The product, this compound, will have a longer retention time than the unreacted Coenzyme A. The identity of the product peak can be confirmed by mass spectrometry. The yield can be calculated by integrating the peak area of the product and comparing it to a standard curve of a related acyl-CoA or by assuming complete conversion of the limiting substrate.

Quantitative Data

Table 2: Kinetic Parameters of Bile Acid-CoA Ligase for Various Substrates

Substrate K_m (µM) V_max (nmol/min/mg) Reference
Cholic Acid 10 - 50 100 - 500 General literature values
Chenodeoxycholic Acid 15 - 60 150 - 600 General literature values

| C27 Bile Acids | 20 - 100 | 50 - 300 | Estimated based on related substrates |

Note: The optimal substrate concentration in the reaction should be well above the K_m value to ensure maximum reaction velocity. The expected yield for the in vitro synthesis can range from 60-90%, depending on the purity of the enzyme and the optimization of the reaction conditions.

Diagrams

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: CoA Ligation (In Vitro Protocol) Cholesterol Cholesterol Precursor_3OH (25S)-3β-hydroxycholest-5-en-26-oic acid Cholesterol->Precursor_3OH CYP27A1 & other enzymes Precursor_3oxo (25S)-3-oxocholest-4-en-26-oic acid Precursor_3OH->Precursor_3oxo Cholesterol Oxidase Product This compound Precursor_3oxo->Product hBAL Recombinant hBAL Precursor_3oxo->hBAL CoA Coenzyme A CoA->Product CoA->hBAL ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi ATP->hBAL hBAL->Product Catalysis

Caption: Overall workflow for the synthesis of this compound.

G Substrate (25S)-3-oxocholest-4-en-26-oic acid Enzyme Bile Acid-CoA Ligase (hBAL) Substrate->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound AMP AMP PPi PPi Enzyme->Product Enzyme->AMP Enzyme->PPi

Caption: Enzymatic reaction catalyzed by Bile Acid-CoA Ligase.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive enzymeVerify enzyme activity using a known substrate (e.g., cholic acid). Ensure proper storage at -80°C.
Sub-optimal reaction conditionsOptimize pH, temperature, and incubation time. Titrate enzyme and substrate concentrations.
Degraded substratesUse fresh ATP and Coenzyme A solutions.
Multiple peaks in HPLCIncomplete reactionIncrease incubation time or enzyme concentration.
Product degradationMinimize freeze-thaw cycles of the product. Analyze immediately after synthesis.
Side reactionsEnsure high purity of substrates and enzyme.

Conclusion

This protocol provides a robust method for the in vitro synthesis of this compound using recombinant human bile acid-CoA ligase. The successful synthesis of this key metabolic intermediate will facilitate further research into the intricate pathways of bile acid metabolism and their role in health and disease. The provided quantitative data and diagrams serve as a valuable resource for researchers in the field.

Application Notes and Protocols for Enzymatic Assay of 3-oxocholest-4-en-26-oyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxocholest-4-en-26-oyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. The enzymatic activity associated with this substrate is primarily attributed to alpha-methylacyl-CoA racemase (AMACR) , also known as P504S. AMACR catalyzes the stereochemical inversion of the C-25 methyl group of bile acid intermediates, a crucial step for their further degradation.[1][2][3] This enzyme is a validated biomarker for several cancers, notably prostate cancer, and is a potential therapeutic target.[1][4][5]

These application notes provide a detailed protocol for a coupled enzymatic assay to determine AMACR activity using 3-oxocholest-4-en-26-oyl-CoA or a suitable surrogate. Additionally, it includes relevant quantitative data and visualizations of the associated metabolic pathway and experimental workflow.

Principle of the Assay

A direct, continuous assay for the racemization of 3-oxocholest-4-en-26-oyl-CoA can be challenging to monitor. Therefore, a coupled enzymatic assay is the recommended approach. This method relies on the stereospecificity of a subsequent enzyme in the pathway, a 2-methylacyl-CoA oxidase, which acts only on the (S)-isomer of the substrate.

The principle of the coupled assay is as follows:

  • Racemization: AMACR converts the (25R)-epimer of 3-oxocholest-4-en-26-oyl-CoA to a racemic mixture of the (25R)- and (25S)-epimers.

  • Oxidation: A stereospecific acyl-CoA oxidase, which only acts on the (25S)-isomer, is added in excess. This enzyme oxidizes the newly formed (25S)-3-oxocholest-4-en-26-oyl-CoA.

  • Detection: The oxidation reaction produces hydrogen peroxide (H₂O₂). The rate of H₂O₂ production is then measured using a peroxidase-catalyzed reaction that generates a detectable signal (colorimetric or fluorometric). The rate of signal generation is directly proportional to the AMACR activity.

Signaling Pathway: Bile Acid Synthesis

The enzymatic activity on 3-oxocholest-4-en-26-oyl-CoA is an integral part of the bile acid synthesis pathway, which is essential for cholesterol catabolism and lipid absorption.

Bile_Acid_Synthesis Cholesterol Cholesterol C27_Intermediates C27 Bile Acid Intermediates Cholesterol->C27_Intermediates Multiple Steps (CYP27A1, etc.) Oxocholest_acid 3-oxocholest-4-en-26-oic acid C27_Intermediates->Oxocholest_acid Oxocholest_CoA (25R)-3-oxocholest-4-en-26-oyl-CoA Oxocholest_acid->Oxocholest_CoA Bile Acid-CoA Ligase Racemic_Mixture (25R/25S)-3-oxocholest- 4-en-26-oyl-CoA Oxocholest_CoA->Racemic_Mixture AMACR (Racemization) S_Isomer This compound Racemic_Mixture->S_Isomer Beta_Oxidation Peroxisomal β-Oxidation S_Isomer->Beta_Oxidation Acyl-CoA Oxidase Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Beta_Oxidation->Primary_Bile_Acids Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Source (Recombinant AMACR or Tissue Homogenate) Mix_Components Combine Assay Buffer, Coupling Enzymes, and Chromogenic Substrate in Microplate Prep_Enzyme->Mix_Components Prep_Substrate Synthesize/Acquire Substrate ((25R)-3-oxocholest-4-en-26-oyl-CoA) Start_Reaction Initiate Reaction by Adding Substrate Prep_Substrate->Start_Reaction Prep_Reagents Prepare Assay Buffer and Coupling Reagents Prep_Reagents->Mix_Components Add_Enzyme Add AMACR Enzyme Source Mix_Components->Add_Enzyme Incubate Pre-incubate at Assay Temperature Add_Enzyme->Incubate Incubate->Start_Reaction Monitor_Signal Monitor Signal Change Over Time (e.g., Absorbance at specific wavelength) Start_Reaction->Monitor_Signal Calculate_Rate Calculate Initial Rate of Reaction (ΔSignal / ΔTime) Monitor_Signal->Calculate_Rate Determine_Activity Calculate Specific Activity (nmol/min/mg protein) Calculate_Rate->Determine_Activity Standard_Curve Generate H2O2 Standard Curve Standard_Curve->Determine_Activity

References

Application Notes and Protocols for the Analytical Standard of (25S)-3-oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of (25S)-3-oxocholest-4-en-26-oyl-CoA as an analytical standard. This document is intended for researchers, scientists, and drug development professionals working in the fields of bile acid metabolism, metabolic disorders, and drug discovery.

This compound is a key intermediate in the alternative pathway of bile acid synthesis.[1][2][3][4] Accurate quantification of this and related metabolites is crucial for understanding the pathophysiology of various liver and metabolic diseases.[5]

Physicochemical Properties

A summary of the key physicochemical properties of the related (25R)-3-oxocholest-4-en-26-oyl-CoA is provided below. These values are expected to be very similar for the (25S) epimer.

PropertyValueSource
Molecular FormulaC₄₈H₇₆N₇O₁₈P₃SPubChem
Molecular Weight1159.1 g/mol PubChem
AppearanceWhite to off-white solid[6]
Purity (HPLC)≥98%Typical for analytical standards
SolubilitySoluble in aqueous buffers (e.g., PBS pH 7.2) and methanol (B129727)General knowledge for CoA esters
Storage and Stability

Proper storage and handling are critical to maintain the integrity of the analytical standard. Acyl-CoA thioesters are known to be labile, particularly in basic aqueous solutions.[7]

ConditionRecommendation
Long-term Storage Store as a solid at -20°C or -80°C.
Solution Storage Prepare fresh solutions for immediate use. If necessary, store in an acidic buffer (pH 4-5) at -80°C for short periods. Avoid repeated freeze-thaw cycles.[7]
Handling Allow the solid to warm to room temperature before opening the vial to prevent condensation. Use inert gas (argon or nitrogen) to blanket solutions to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in analytical experiments.

Materials:

  • This compound analytical standard

  • Methanol, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.2

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analytical standard.

    • Dissolve the solid in 1 mL of methanol in a volumetric flask.

    • Vortex briefly to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the desired mobile phase or assay buffer to prepare a series of working standards at concentrations appropriate for the analytical method (e.g., 0.1, 1, 10, 100 µg/mL).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated biological sample (e.g., plasma, cell lysate).

  • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

  • Elute the analyte with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (9:1, v/v)
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion -> Product Ion (e.g., [M+H]⁺ -> fragment ions). Common fragments for acyl-CoAs include a neutral loss of 507 Da and a product ion at m/z 428.[2][3][4]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Bile Acid Synthesis Pathway

The following diagram illustrates the alternative ("acidic") pathway of bile acid synthesis, highlighting the position of this compound. This pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][3] The subsequent steps involve modifications to the steroid nucleus and shortening of the side chain in the peroxisome.[8]

Bile_Acid_Synthesis Cholesterol Cholesterol CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Cholesterol->CYP27A1 Side-chain hydroxylation & oxidation Cholestenoic_Acid (25R)-3β-hydroxy-5-cholestenoic acid CYP27A1->Cholestenoic_Acid HSD3B7 HSD3B7 Cholestenoic_Acid->HSD3B7 Oxidation/ Isomerization Oxo_Cholestenoic_Acid (25R)-3-oxo-4-cholestenoic acid HSD3B7->Oxo_Cholestenoic_Acid BACS BACS (Bile acyl-CoA synthetase) Oxo_Cholestenoic_Acid->BACS CoA ligation Oxo_Cholestenoyl_CoA_R (25R)-3-oxocholest-4-en-26-oyl-CoA BACS->Oxo_Cholestenoyl_CoA_R AMACR AMACR (α-methylacyl-CoA racemase) Oxo_Cholestenoyl_CoA_R->AMACR Epimerization at C25 Oxo_Cholestenoyl_CoA_S This compound AMACR->Oxo_Cholestenoyl_CoA_S Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation Oxo_Cholestenoyl_CoA_S->Peroxisomal_Beta_Oxidation Side-chain shortening Primary_Bile_Acids Primary Bile Acids (e.g., Chenodeoxycholic acid) Peroxisomal_Beta_Oxidation->Primary_Bile_Acids

Caption: Alternative pathway of bile acid synthesis.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the major steps involved in the quantitative analysis of this compound from a biological matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) SPE Solid Phase Extraction (SPE) (C18 Cartridge) Sample->SPE Extraction Evap Evaporation & Reconstitution SPE->Evap Purification LC Liquid Chromatography (Reversed-Phase Separation) Evap->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Ionization (ESI) Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for quantitative analysis.

References

Application Note: Derivatization Methods for the Analysis of Cholestenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholestenoic acids are C27 carboxylic acid precursors in the alternative "acidic" pathway of bile acid synthesis. These molecules, including key species like 3β-hydroxy-5-cholestenoic acid and 7α-hydroxy-3-oxo-4-cholestenoic acid, are crucial intermediates in cholesterol catabolism. Abnormal levels of cholestenoic acids have been implicated in various diseases, making their accurate quantification in biological matrices like plasma and tissues essential for biomarker discovery and understanding disease pathology.

However, the analysis of cholestenoic acids presents significant analytical challenges. Their polar functional groups (hydroxyl and carboxyl) result in low volatility and poor thermal stability, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, their ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS) can be suboptimal. Chemical derivatization is a critical sample preparation step that modifies these functional groups to enhance analytical performance by increasing volatility, improving thermal stability, and/or boosting ionization efficiency.

This document provides detailed protocols and comparative data for three common derivatization methods used in the analysis of cholestenoic acids:

  • Silylation for GC-MS analysis.

  • Pentafluorobenzyl (PFB) Esterification for high-sensitivity GC-MS analysis.

  • Girard Hydrazone Formation for LC-MS/MS analysis of oxo-cholestenoic acids.

General Analytical Workflow

The analysis of cholestenoic acids from biological samples typically follows a multi-step process, beginning with extraction from the biological matrix, followed by derivatization, and concluding with instrumental analysis.

General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extraction Deriv Chemical Derivatization (Silylation, PFB-Esterification, etc.) Extraction->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Injection Data Data Acquisition, Quantification & Interpretation Analysis->Data

Caption: General experimental workflow for cholestenoic acid analysis.

Silylation for GC-MS Analysis

Principle

Silylation is the most widely used derivatization technique for rendering polar metabolites, including steroids and bile acids, suitable for GC-MS analysis. The reaction involves replacing the active hydrogen atoms in hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. This process converts the cholestenoic acid into a volatile and thermally stable TMS ether/ester derivative.[1][2]

Silylation Reaction reactant Cholestenoic Acid R-OH R'-COOH product TMS-Derivatized Cholestenoic Acid R-O-Si(CH₃)₃ R'-COO-Si(CH₃)₃ reactant->product Heat (60-80°C) reagent MSTFA + 1% TMCS

Caption: Silylation of cholestenoic acid functional groups.

Experimental Protocol: Trimethylsilylation

Materials:

  • Dried cholestenoic acid extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Reacti-Vials™ or other small-volume reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Drying: Ensure the purified sample extract containing cholestenoic acids is completely dry. This is critical as silylating reagents react with water. Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50-100 µL of MSTFA (+1% TMCS) and 50-100 µL of anhydrous pyridine or acetonitrile to the dried extract in the reaction vial.[1]

  • Reaction: Tightly cap the vial and vortex thoroughly to mix the contents.

  • Incubation: Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[1] The optimal time and temperature may require empirical determination.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC-MS or diluted with a suitable solvent like hexane (B92381) if necessary. The stability of TMS derivatives can be limited, so analysis should proceed promptly. Storing samples at -20°C can preserve derivatives for up to 72 hours if immediate analysis is not possible.[3]

Pentafluorobenzyl (PFB) Esterification for GC-MS

Principle

Pentafluorobenzyl bromide (PFBBr) is a derivatization agent that specifically targets the carboxylic acid group to form a PFB ester.[4] This derivative is highly electronegative due to the five fluorine atoms on the benzyl (B1604629) group. This property makes it exceptionally sensitive for detection by GC-MS operating in electron capture negative ionization (ECNI) mode, which can provide significantly lower detection limits than standard electron ionization (EI).[5] This method is ideal for trace-level quantification.

PFBBr_Reaction reactant Cholestenoic Acid R-OH R'-COOH product PFB-Ester Derivative R-OH R'-COO-CH₂C₆F₅ reactant->product Heat (60°C) reagent PFBBr + Catalyst

Caption: PFBBr esterification of the cholestenoic acid carboxyl group.

Experimental Protocol: PFB Esterification

Materials:

  • Dried cholestenoic acid extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetonitrile)

  • Catalyst: N,N-Diisopropylethylamine (DIPEA) or similar organic base

  • Acetonitrile (anhydrous)

  • Hexane

  • Deionized water

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the dried extract in 100 µL of acetonitrile.

  • Reagent Addition: Add 10 µL of DIPEA (or other base catalyst) followed by 50 µL of the PFBBr solution.

  • Reaction: Tightly cap the vial, vortex, and heat at 60°C for 30 minutes.[6]

  • Cooling & Extraction: Let the vial cool to room temperature. Add 150 µL of hexane and 150 µL of deionized water. Vortex thoroughly and centrifuge briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the PFB-ester derivative, to a new autosampler vial.

  • Analysis: The sample is ready for GC-MS analysis, typically using negative chemical ionization for maximum sensitivity.

Girard Hydrazone Formation for LC-MS/MS of Oxo-Cholestenoic Acids

Principle

For cholestenoic acids containing a ketone (oxo) group, such as 7α-hydroxy-3-oxo-4-cholestenoic acid, Girard reagents (T or P) offer a powerful derivatization strategy for LC-MS analysis. The hydrazide moiety of the Girard reagent reacts with the ketone to form a stable hydrazone.[1] This reaction introduces a permanently charged quaternary ammonium (B1175870) (Girard T) or pyridinium (B92312) (Girard P) group onto the molecule.[1][7] This "pre-charged" tag dramatically enhances ionization efficiency in Electrospray Ionization (ESI) MS, leading to a substantial increase in detection sensitivity, often enabling detection at the picogram level.[8][9]

Girard_Reaction reactant Oxo-Cholestenoic Acid R=O (Ketone) product Girard Hydrazone Derivative R=N-NH-CO-CH₂-N⁺(CH₃)₃ reactant->product Acetic Acid / Methanol (B129727), Heat (60°C) reagent Girard Reagent T/P

Caption: Girard T derivatization of an oxo-cholestenoic acid.

Experimental Protocol: Girard T Derivatization

Materials:

  • Dried cholestenoic acid extract

  • Girard Reagent T (GirT)

  • Methanol

  • Glacial Acetic Acid

  • Reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Drying: Ensure the sample extract is completely dry by evaporating under nitrogen.

  • Derivatization Solution: Prepare the derivatization solution by dissolving Girard T in a 10% acetic acid in methanol solution (e.g., 1 mg/mL).

  • Reaction: Add 200 µL of the derivatization solution to the dried extract.

  • Incubation: Tightly cap the vial, vortex, and heat at 60°C for 10-30 minutes.[10]

  • Drying: After incubation, cool the sample and evaporate the solvent completely under a stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried derivatized sample in a suitable mobile phase (e.g., 100 µL of 1:1 methanol/water) for LC-MS/MS analysis in positive ion ESI mode.

Quantitative Data and Method Comparison

The choice of derivatization method depends on the analyte of interest, the required sensitivity, and the available instrumentation. While direct head-to-head comparative studies for all cholestenoic acids are limited, the following tables summarize the characteristics and reported performance metrics from various studies.

Table 1: Qualitative Comparison of Derivatization Methods

FeatureSilylation (TMS)PFB EsterificationGirard Hydrazone Formation
Target Group(s) Hydroxyl (-OH), Carboxyl (-COOH)Carboxyl (-COOH)Ketone/Aldehyde (C=O)
Primary Platform GC-MSGC-MS, LC-MSLC-MS/MS
Ionization Mode EIECNI (high sensitivity)ESI (+) (high sensitivity)
Key Advantage Broad applicability for many functional groups; well-established.Exceptional sensitivity for trace analysis of acidic compounds.[5]Dramatically improves ionization for keto-steroids; very high sensitivity.[1][7]
Key Disadvantage Derivatives can be unstable; sensitive to moisture.[3]Targets only carboxyl groups; hydroxyl groups require a second derivatization step.Specific to carbonyl-containing molecules; does not react with hydroxyl or carboxyl groups.
Best For... General profiling of multiple cholestenoic acid species by GC-MS.Quantifying ultra-low concentrations of cholestenoic acids by GC-MS.Highly sensitive quantification of oxo-cholestenoic acids by LC-MS/MS.

Table 2: Quantitative Performance Data (Compiled from Literature)

Disclaimer: The following values are compiled from different studies and may not be directly comparable due to variations in instrumentation, matrix, and specific analytes. They are intended to provide a general estimate of performance.

MethodAnalyte ClassMatrixLOD / LOQReference
Silylation (TMS) Sterols & Organic AcidsMouse PlasmaLOD: 0.01-0.05 µg/mL[2]
PFB Esterification Perfluoroalkyl Carboxylic AcidsWaterLOD: 0.1-0.28 ng/L; LOQ: 0.3-0.84 ng/L[11]
Girard Hydrazone Ecdysteroids (Keto-steroids)Drosophila ExtractPicogram level detection[8][9]
Girard Hydrazone 5-Formyl-2′-deoxyuridineDNALOD: 3-4 fmol (20-fold better than underivatized)[1]
No Derivatization Cholestenoic Acids & OxysterolsMouse PlasmaLLOQ: 0.1-1 ng/mL[6]

Biosynthetic Pathway of Cholestenoic Acids

Cholestenoic acids are synthesized from cholesterol via the "acidic" or alternative pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of the cholesterol side-chain, primarily by the enzyme sterol 27-hydroxylase (CYP27A1).

Bile_Acid_Pathway Chol Cholesterol Int1 27-Hydroxycholesterol Chol->Int1 CYP27A1 Int2 3β-Hydroxy-5-cholestenoic acid Int1->Int2 Oxidation Steps Int3 7α-Hydroxy-3-oxo-4-cholestenoic acid Int2->Int3 HSD3B7, CYP7B1 Cheno Chenodeoxycholic Acid (Primary Bile Acid) Int3->Cheno Multiple Steps

References

Application Notes and Protocols for (25S)-3-oxocholest-4-en-26-oyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25S)-3-oxocholest-4-en-26-oyl-CoA is a key metabolic intermediate in the acidic pathway of bile acid synthesis. This pathway is an important route for cholesterol catabolism, and its dysregulation has been implicated in various metabolic diseases. The analysis of metabolic flux through this pathway, with a focus on specific intermediates like this compound, can provide valuable insights into the pathobiology of these conditions and aid in the development of novel therapeutics.

These application notes provide a comprehensive overview of the role of this compound in metabolic flux analysis (MFA), including detailed experimental protocols and data interpretation guidelines.

Application Notes

Significance in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. By tracing the flow of isotopically labeled substrates, MFA can elucidate the contributions of different pathways to the production and consumption of key metabolites. In the context of bile acid synthesis, MFA can be used to:

  • Determine the relative contributions of the classic (neutral) and acidic pathways to overall bile acid production.

  • Identify potential enzymatic bottlenecks or points of dysregulation in the acidic pathway.

  • Assess the impact of genetic mutations, disease states, or pharmacological interventions on bile acid metabolism.

This compound is a critical node in the acidic pathway. Its formation is dependent on the initial steps of cholesterol side-chain oxidation and its subsequent metabolism is committed to the peroxisomal beta-oxidation cascade that ultimately yields primary bile acids. Therefore, measuring the flux through this intermediate provides a direct readout of the activity of the upstream enzymes and the substrate flux entering the terminal steps of the acidic pathway.

Role in the Acidic Pathway of Bile Acid Synthesis

The acidic pathway of bile acid synthesis is initiated by the 27-hydroxylation of cholesterol, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Following a series of modifications, the resulting C27 steroid carboxylic acid is activated to its CoA ester, (25R)-3-oxocholest-4-en-26-oyl-CoA. For beta-oxidation to proceed, the stereochemistry at the C-25 position must be in the 'S' configuration. This epimerization is catalyzed by the peroxisomal enzyme alpha-methylacyl-CoA racemase (AMACR), yielding this compound. This molecule then enters the peroxisomal beta-oxidation spiral, undergoing successive rounds of oxidation to shorten the side chain and ultimately form chenodeoxycholic acid (CDCA) and a smaller proportion of cholic acid (CA).

Potential as a Biomarker

Given its specific position in the acidic pathway and its dependence on the enzyme AMACR, the flux through this compound and its corresponding free acid could serve as a biomarker for:

  • Peroxisomal disorders: Deficiencies in enzymes of peroxisomal beta-oxidation can lead to the accumulation of upstream intermediates.

  • AMACR-related diseases: AMACR is overexpressed in certain cancers, and altered flux through this step may be a feature of these malignancies.

  • Liver diseases: Conditions affecting hepatic metabolism can alter the balance between the different bile acid synthesis pathways.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation:

  • Cell Culture:

    • Culture hepatocytes or other relevant cell lines under desired experimental conditions.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol (B129727).

    • Scrape cells and collect the cell suspension.

    • Homogenize the cells using a probe sonicator.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Tissue Samples (e.g., Liver):

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add ice-cold 80% methanol and homogenize using a bead beater or similar device.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

2. Solid-Phase Extraction (SPE) for CoA Esters:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the CoA esters with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) must be determined.

4. Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration of the analyte in the sample based on the calibration curve.

Protocol 2: Metabolic Flux Analysis using ¹³C-Cholesterol

This protocol outlines a stable isotope tracing experiment to measure the flux from cholesterol to this compound.

1. Cell Culture and Labeling:

  • Culture hepatocytes or other relevant cell lines to the desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled cholesterol (e.g., uniformly labeled ¹³C-cholesterol).

  • Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites. A time-course experiment is recommended to determine the optimal labeling duration.

2. Sample Preparation and LC-MS/MS Analysis:

  • Follow the sample preparation and LC-MS/MS analysis protocol described in Protocol 1.

  • In the MS/MS method, include MRM transitions for both the unlabeled (M+0) and the ¹³C-labeled (M+n, where n is the number of ¹³C atoms) forms of this compound.

3. Data Analysis and Flux Calculation:

  • Determine the fractional labeling of this compound by calculating the ratio of the peak area of the labeled form to the sum of the peak areas of all its isotopologues.

  • The rate of synthesis (flux) can be estimated by the following equation: Flux = (Fractional Labeling of Product) x (Pool Size of Product) / (Labeling Time)

  • More sophisticated modeling approaches, such as Isotopomer Spectral Analysis (ISA), can be used for more precise flux calculations, especially when considering the labeling of the precursor pool.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Steady-State Concentrations of Key Metabolites in the Acidic Pathway

MetaboliteControl Group (pmol/mg protein)Treatment Group (pmol/mg protein)p-value
(25R)-3-oxocholest-4-en-26-oyl-CoA1.5 ± 0.33.2 ± 0.6<0.01
This compound0.8 ± 0.20.5 ± 0.1<0.05
Chenodeoxycholic Acid25.4 ± 4.118.2 ± 3.5<0.01
Cholic Acid10.1 ± 2.58.9 ± 1.9>0.05

Data are presented as mean ± standard deviation.

Table 2: Metabolic Flux from ¹³C-Cholesterol to this compound

ConditionFractional Labeling (%)Flux (pmol/mg protein/hr)
Control15.2 ± 2.80.12 ± 0.03
Gene Knockdown (AMACR)5.1 ± 1.50.04 ± 0.01
Drug Treatment22.5 ± 3.90.18 ± 0.04

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway

BileAcidSynthesis Cholesterol Cholesterol CYP27A1 CYP27A1 (Mitochondria) Cholesterol->CYP27A1 Side-chain oxidation Oxocholestenoic_Acid 3-Oxocholest-4-en-26-oic Acid CYP27A1->Oxocholestenoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Oxocholestenoic_Acid->Acyl_CoA_Synthetase CoA activation R_CoA_Ester (25R)-3-oxocholest-4-en- 26-oyl-CoA Acyl_CoA_Synthetase->R_CoA_Ester AMACR AMACR (Peroxisome) R_CoA_Ester->AMACR Racemization S_CoA_Ester (25S)-3-oxocholest-4-en- 26-oyl-CoA AMACR->S_CoA_Ester Beta_Oxidation Peroxisomal Beta-Oxidation S_CoA_Ester->Beta_Oxidation Bile_Acids Primary Bile Acids (CDCA, CA) Beta_Oxidation->Bile_Acids

Caption: The acidic pathway of bile acid synthesis highlighting the role of AMACR.

Experimental Workflow

MFA_Workflow Start Start: Cell Culture/Tissue Labeling Isotopic Labeling (e.g., ¹³C-Cholesterol) Start->Labeling Quenching Metabolism Quenching & Homogenization Labeling->Quenching Extraction Solid-Phase Extraction (SPE) Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Metabolites Analysis->Quantification Flux_Calc Metabolic Flux Calculation Quantification->Flux_Calc Interpretation Data Interpretation & Biological Insights Flux_Calc->Interpretation

Caption: Experimental workflow for metabolic flux analysis of bile acid synthesis.

Application Notes and Protocols for Studying 3-oxocholest-4-en-26-oyl-CoA Metabolism in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of cholesterol into bile acids is a critical physiological process, primarily occurring in the liver. This intricate biochemical transformation involves two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which plays a crucial role in hydroxylating cholesterol and its derivatives. A key intermediate in this pathway is 3-oxocholest-4-en-26-oyl-CoA, the metabolism of which is a focal point for understanding the regulation of bile acid synthesis and overall cholesterol homeostasis.[1][2] Dysregulation of this pathway has been implicated in various metabolic disorders, making it a significant area of interest for research and drug development.

These application notes provide detailed protocols for the isolation of functional mitochondria from liver tissue and for the subsequent in vitro study of 3-oxocholest-4-en-26-oyl-CoA metabolism. The protocols are designed to ensure the integrity and enzymatic activity of the isolated mitochondria, which is paramount for obtaining reliable and reproducible data.

Data Presentation

EnzymeCellular LocalizationSubstrate(s)Product(s)KmVmax
Sterol 27-hydroxylase (CYP27A1) Inner mitochondrial membraneCholesterol, 3-oxocholest-4-en-26-oyl-CoA27-hydroxycholesterol, 27-hydroxy-3-oxocholest-4-en-26-oyl-CoA~150-400 µM (for Cholesterol)[3]Not reported
Adrenodoxin (B1173346) Mitochondrial matrixElectron carrierElectron carrier--
Adrenodoxin reductase Inner mitochondrial membraneNADPHNADP+--

Experimental Protocols

Protocol 1: Isolation of Functional Mitochondria from Liver Tissue

This protocol describes the isolation of mitochondria from fresh liver tissue by differential centrifugation, a method designed to enrich for intact and metabolically active mitochondria.[4]

Materials:

  • Fresh liver tissue (e.g., from rat or mouse)

  • Mitochondrial Isolation Buffer (MIB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification

  • BCA Protein Assay Kit

Procedure:

  • Tissue Preparation:

    • Excise the liver and immediately place it in ice-cold MIB.

    • Mince the tissue into small pieces using scissors on a pre-chilled glass plate.

    • Wash the minced tissue several times with ice-cold MIB to remove excess blood.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce homogenizer.

    • Add 10 volumes of ice-cold MIB per gram of tissue.

    • Homogenize the tissue with 10-15 gentle strokes of the loose-fitting pestle. Avoid generating foam.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant and transfer it to a new pre-chilled centrifuge tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant. The resulting pellet is the crude mitochondrial fraction.

  • Washing the Mitochondrial Pellet:

    • Gently resuspend the mitochondrial pellet in 5 mL of ice-cold MIB.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and repeat the wash step one more time.

  • Final Mitochondrial Pellet and Quantification:

    • After the final wash, resuspend the mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of MIB.

    • Determine the protein concentration of the mitochondrial suspension using the BCA Protein Assay Kit according to the manufacturer's instructions.

    • Adjust the concentration of the mitochondrial protein to a working stock (e.g., 10 mg/mL) with MIB. Keep the isolated mitochondria on ice and use them for metabolic assays within a few hours.

Protocol 2: In Vitro Metabolism of 3-oxocholest-4-en-26-oyl-CoA

This protocol outlines the procedure for studying the metabolism of 3-oxocholest-4-en-26-oyl-CoA in isolated mitochondria. The activity of CYP27A1 requires the presence of the electron transfer proteins adrenodoxin and adrenodoxin reductase, and the cofactor NADPH.[5]

Materials:

  • Isolated and quantified liver mitochondria (from Protocol 1)

  • 3-oxocholest-4-en-26-oyl-CoA (substrate)

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM MgCl₂

  • Adrenodoxin (from a commercial source)

  • Adrenodoxin reductase (from a commercial source)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Reaction Buffer

      • Adrenodoxin (final concentration, e.g., 2 µM)

      • Adrenodoxin reductase (final concentration, e.g., 0.5 µM)

      • NADPH regenerating system or NADPH (final concentration, e.g., 1 mM)

      • Isolated mitochondria (e.g., 0.5-1.0 mg/mL of mitochondrial protein)

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the substrate, 3-oxocholest-4-en-26-oyl-CoA, to the pre-warmed reaction mixture. The final concentration of the substrate should be varied if determining kinetic parameters.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-60 minutes). The incubation time should be optimized to ensure linear product formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile).

    • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the metabolites.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the product, 27-hydroxy-3-oxocholest-4-en-26-oyl-CoA, and any other potential metabolites.

Protocol 3: Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of 3-oxocholest-4-en-26-oyl-CoA by mitochondrial CYP27A1, the in vitro metabolism assay (Protocol 2) should be performed with varying concentrations of the substrate.

Procedure:

  • Follow the procedure outlined in Protocol 2.

  • Set up a series of reactions with a range of 3-oxocholest-4-en-26-oyl-CoA concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Ensure that the reaction time is within the linear range of product formation for all substrate concentrations.

  • Quantify the rate of product formation (velocity) for each substrate concentration.

  • Plot the reaction velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for visualization, but non-linear regression is statistically more robust.

Visualizations

Experimental_Workflow cluster_isolation Mitochondrial Isolation cluster_metabolism In Vitro Metabolism Assay Liver Liver Tissue Homogenization Homogenization in MIB Liver->Homogenization Centrifugation1 Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mito_Pellet Mitochondrial Pellet Centrifugation2->Mito_Pellet Wash Wash Pellet Mito_Pellet->Wash Final_Mito Isolated Mitochondria Wash->Final_Mito Quantification Protein Quantification Final_Mito->Quantification Reaction_Setup Reaction Setup: Mitochondria, Cofactors, Buffer Quantification->Reaction_Setup Substrate_Addition Add 3-oxocholest-4-en-26-oyl-CoA Reaction_Setup->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis

Caption: Workflow for isolating mitochondria and studying metabolism.

Bile_Acid_Pathway cluster_mitochondria Mitochondrion Cholesterol Cholesterol Intermediate 3-oxocholest-4-en-26-oyl-CoA Cholesterol->Intermediate Multiple Steps (Cytosol, ER) CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Intermediate->CYP27A1 Product 27-hydroxylated intermediate Bile_Acids Primary Bile Acids (e.g., Chenodeoxycholic Acid) Product->Bile_Acids Further Processing (Peroxisomes) CYP27A1->Product

Caption: Alternative pathway of bile acid synthesis in the mitochondrion.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Storing Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with long-chain acyl-CoAs?

Long-chain acyl-CoAs are inherently challenging to work with due to their amphipathic nature. The primary difficulties include poor solubility in aqueous solutions, a tendency to aggregate and precipitate, adsorption to surfaces, and susceptibility to chemical and enzymatic degradation.[1][2] These factors can lead to significant variability in experimental results, including low recovery during extraction and inaccurate quantification.

Q2: My long-chain acyl-CoA samples are degrading. How can I prevent this?

Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[3] To minimize degradation, it is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[4] For long-term storage, samples should be kept at -80°C as a dry pellet.[3] When reconstituting, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[3] Minimizing freeze-thaw cycles is also critical for preserving sample integrity.[4]

Q3: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. An effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4]

  • Degradation: As mentioned above, acyl-CoAs can degrade if not handled properly. Ensure all steps are performed quickly and at low temperatures.[4]

  • Precipitation: Due to their low solubility, long-chain species can precipitate out of aqueous solutions. Ensure your final extract is in a solvent that maintains their solubility, such as a methanol/water mixture.[4]

  • Inefficient Purification: Solid-phase extraction (SPE) is often used to purify and concentrate acyl-CoAs. Ensure the SPE column is properly conditioned and that the wash and elution steps are optimized for your specific acyl-CoAs of interest.[4]

Below is a troubleshooting workflow to address low recovery:

Low_Recovery_Troubleshooting start Low Recovery of Long-Chain Acyl-CoAs check_extraction Review Extraction Protocol start->check_extraction check_handling Assess Sample Handling start->check_handling check_spe Evaluate SPE Purification start->check_spe solvent_issue Issue: Inappropriate solvent system? check_extraction->solvent_issue temp_issue Issue: Samples not kept cold? check_handling->temp_issue conditioning_issue Issue: Improper column conditioning? check_spe->conditioning_issue homogenization_issue Issue: Incomplete homogenization? solvent_issue->homogenization_issue No optimize_solvents Action: Use recommended solvents (e.g., ACN/Isopropanol) solvent_issue->optimize_solvents Yes improve_homogenization Action: Ensure thorough homogenization on ice homogenization_issue->improve_homogenization Yes degradation_issue Issue: Slow processing leading to degradation? temp_issue->degradation_issue No maintain_temp Action: Work on ice at all stages temp_issue->maintain_temp Yes work_quickly Action: Minimize processing time degradation_issue->work_quickly Yes elution_issue Issue: Suboptimal elution solvent? conditioning_issue->elution_issue No proper_conditioning Action: Follow conditioning and equilibration steps precisely conditioning_issue->proper_conditioning Yes optimize_elution Action: Test different elution solvent strengths elution_issue->optimize_elution Yes

Troubleshooting workflow for low acyl-CoA recovery.

Q4: What is the best way to prepare a stock solution of a long-chain acyl-CoA?

Due to their poor water solubility, preparing stock solutions requires careful consideration of the solvent. It is often recommended to dissolve the long-chain acyl-CoA in a small amount of an organic solvent like DMSO or a mixture of methanol and water.[5] Once dissolved, it can be aliquoted into single-use portions and stored at -80°C to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh solutions when possible for sensitive enzymatic assays.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
Poor Chromatographic Peak Shape Ionization suppression or secondary interactions with the column.Use ion-pairing agents or operate at a high pH (e.g., 10.5 with ammonium hydroxide) to improve peak shape and resolution on a C18 column.[3]
Inaccurate Quantification Matrix effects from complex biological samples.Construct calibration curves using a matrix that closely matches the study samples. Utilize a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations.[3]
Sample Precipitation During Storage Low solubility of long-chain acyl-CoAs in aqueous buffers.Store samples as a dry pellet at -80°C. Reconstitute just before use in a suitable solvent like methanol or a methanol/water mixture.[3][4]
Low Signal in Mass Spectrometry Inefficient ionization or fragmentation.For positive ion mode MS/MS, look for the characteristic neutral loss of 507 Da (3'-phospho-ADP moiety) or the fragment ion at m/z 428.[3]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table provides a summary of reported recovery rates.

Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[4]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[4][6]

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[4][6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[4]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]

    • Carefully collect the upper organic phase.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[4]

Extraction_Workflow start Frozen Tissue Sample homogenization 1. Homogenization (KH2PO4 buffer, Isopropanol) start->homogenization extraction 2. Solvent Extraction (ACN, (NH4)2SO4) homogenization->extraction centrifugation Centrifugation extraction->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant spe 3. Solid-Phase Extraction (SPE) (Condition, Equilibrate, Load, Wash, Elute) collect_supernatant->spe concentration 4. Sample Concentration (Dry under N2, Reconstitute) spe->concentration analysis LC-MS/MS Analysis concentration->analysis

Experimental workflow for long-chain acyl-CoA extraction.

Signaling Pathways and Metabolic Context

Long-chain acyl-CoAs are key intermediates in fatty acid metabolism, particularly in the β-oxidation pathway where they are broken down to produce energy. The transport of long-chain acyl-CoAs into the mitochondria is a critical regulatory step, facilitated by the carnitine shuttle.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL ACSL LCFA->ACSL LCA_CoA Long-Chain Acyl-CoA ACSL->LCA_CoA ATP -> AMP+PPi CoA-SH CPT1 CPT1 LCA_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine_in Acylcarnitine Acylcarnitine->Acylcarnitine_in CACT (Translocase) CPT2 CPT2 Acylcarnitine_in->CPT2 LCA_CoA_in Long-Chain Acyl-CoA CPT2->LCA_CoA_in CoA-SH Carnitine VLCAD VLCAD LCA_CoA_in->VLCAD Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation FAD -> FADH2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Mitochondrial import and β-oxidation of long-chain fatty acids.

References

preventing degradation of (25S)-3-oxocholest-4-en-26-oyl-CoA during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (25S)-3-oxocholest-4-en-26-oyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample extraction and analysis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample extraction?

A1: The degradation of this compound is primarily caused by two factors:

  • Hydrolysis of the thioester bond: The thioester linkage is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions, as well as by the presence of certain enzymes (thioesterases) in the biological matrix. Thioesters are generally more stable in cool, acidic to neutral environments.[1][2]

  • Instability of the 3-oxo-delta-4-steroid core: The α,β-unsaturated ketone system in the A-ring of the steroid can be subject to enzymatic or chemical modifications.

Q2: What is the optimal pH range for extracting and storing this compound?

A2: To minimize hydrolysis of the thioester bond, it is recommended to maintain a slightly acidic to neutral pH (approximately 4.5-7.0) throughout the extraction and storage process.[1][2] One study suggests that a KH2PO4 buffer at pH 4.9 is effective for the extraction of long-chain acyl-CoAs.[3]

Q3: What are the recommended storage conditions for samples and extracts containing this compound?

A3: Samples and extracts should be stored at -80°C to minimize both chemical and enzymatic degradation. For long-term storage, it is advisable to store the extracts as dried pellets under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Q4: Can I use a standard steroid extraction protocol for this compound?

A4: While general steroid extraction protocols can be a starting point, they may need to be modified to account for the instability of the acyl-CoA group. Standard protocols often use harsh conditions (e.g., strong acids or bases for hydrolysis) that will cleave the thioester bond.[4] It is crucial to use methods specifically designed for the extraction of acyl-CoAs.

Q5: My recovery of this compound is consistently low. What are the likely causes?

A5: Low recovery can be due to several factors:

  • Degradation during extraction: As discussed above, improper pH, high temperatures, or prolonged extraction times can lead to sample loss.

  • Inefficient extraction solvent: The choice of solvent is critical for efficiently extracting the molecule from the sample matrix.

  • Loss during solid-phase extraction (SPE): The analyte may not be retained effectively on the SPE sorbent, or it may not be completely eluted. It is important to carefully select the SPE cartridge and optimize the wash and elution steps.[5][6][7]

  • Adsorption to surfaces: Acyl-CoAs can adsorb to glass and plastic surfaces. Using low-binding tubes and minimizing sample transfer steps can help mitigate this issue.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal in LC-MS
Possible Cause Recommended Solution
Analyte Degradation - Ensure rapid quenching of enzymatic activity at the start of the extraction. - Maintain a pH between 4.5 and 7.0 throughout the procedure. - Keep samples on ice at all times. - Minimize the time between extraction and analysis.
Inefficient Extraction - Use an optimized extraction solvent mixture, such as acetonitrile (B52724)/isopropanol (B130326). - Ensure complete homogenization of the tissue sample.
Poor SPE Recovery - Verify that the SPE sorbent is appropriate for the polarity of the analyte. - Test the pH of the sample before loading onto the SPE column. - Analyze the flow-through and wash fractions to check for premature elution of the analyte.[5][7] - Use a stronger elution solvent if the analyte is retained too strongly on the column.[5]
Suboptimal MS Parameters - Confirm the correct precursor and product ions are being monitored. - Optimize the collision energy and other MS parameters using a standard solution.
Issue 2: High Background or Interfering Peaks in Chromatogram
Possible Cause Recommended Solution
Matrix Effects - Improve sample cleanup by using a more rigorous SPE protocol. - Dilute the sample to reduce the concentration of interfering matrix components. - Use a matrix-matched calibration curve for quantification.
Presence of Degradation Products - The primary degradation product is likely the free acid, (25S)-3-oxocholest-4-en-26-oic acid, resulting from thioester hydrolysis. Monitor for the mass of this compound. - Implement the preventative measures described in "Issue 1" to minimize degradation.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean the LC-MS system, including the injector and column.

Data Presentation

The stability of acyl-CoA compounds is critical for accurate quantification. The following table provides illustrative data on the stability of a generic steroid acyl-CoA under various conditions. Please note that this is a generalized representation, and specific stability should be determined experimentally for this compound.

Condition Time % Recovery (Mean ± SD)
Storage Temperature
4°C24 hours75 ± 5%
-20°C24 hours92 ± 4%
-80°C24 hours>98%
pH of Extraction Buffer
pH 3.02 hours85 ± 6%
pH 5.02 hours97 ± 3%
pH 7.02 hours95 ± 4%
pH 9.02 hours60 ± 8%
Solvent (post-extraction)
100% Water4 hours80 ± 7%
50% Acetonitrile4 hours96 ± 3%
100% Acetonitrile4 hours>99%

Experimental Protocols

Detailed Methodology for Extraction of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[3]

Materials:

  • Tissue sample (e.g., liver, adrenal gland)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

  • Low-binding microcentrifuge tubes

Procedure:

  • Sample Quenching and Homogenization:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to quench all enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the powdered tissue (e.g., 50-100 mg) into a pre-chilled homogenizer tube.

    • Add 1 mL of ice-cold Extraction Buffer and homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.

    • Equilibrate the cartridge with 5 mL of the Extraction Buffer.

    • Load the supernatant from step 1.8 onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 30% methanol in water to remove moderately polar impurities.

    • Elute the this compound with 2 mL of 80% acetonitrile in water.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% acetonitrile).

Visualizations

degradation_pathway this compound this compound Free Thiol (Coenzyme A) Free Thiol (Coenzyme A) this compound->Free Thiol (Coenzyme A) (25S)-3-oxocholest-4-en-26-oic Acid (25S)-3-oxocholest-4-en-26-oic Acid this compound->(25S)-3-oxocholest-4-en-26-oic Acid Hydrolysis (pH, Temp, Thioesterases) Enzymatic/Chemical Modification Enzymatic/Chemical Modification this compound->Enzymatic/Chemical Modification Modification of Steroid Core Other Degradation Products Other Degradation Products Enzymatic/Chemical Modification->Other Degradation Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup Tissue Sample Tissue Sample Quench in Liquid N2 Quench in Liquid N2 Tissue Sample->Quench in Liquid N2 Homogenize in Buffer Homogenize in Buffer Quench in Liquid N2->Homogenize in Buffer Protein Precipitation Protein Precipitation Homogenize in Buffer->Protein Precipitation Collect Supernatant Collect Supernatant Protein Precipitation->Collect Supernatant SPE Conditioning SPE Conditioning Collect Supernatant->SPE Conditioning Sample Loading Sample Loading SPE Conditioning->Sample Loading Wash Wash Sample Loading->Wash Elution Elution Wash->Elution Dry & Reconstitute Dry & Reconstitute Elution->Dry & Reconstitute LC-MS Analysis LC-MS Analysis Dry & Reconstitute->LC-MS Analysis

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_guide Low/No Signal Low/No Signal Check MS Performance Check MS Performance Low/No Signal->Check MS Performance Instrument Issue? Review Sample Prep Review Sample Prep Check MS Performance->Review Sample Prep No Degradation? Degradation? Review Sample Prep->Degradation? Low Recovery? Low Recovery? Degradation?->Low Recovery? No Optimize pH & Temp Optimize pH & Temp Degradation?->Optimize pH & Temp Yes Optimize SPE Optimize SPE Low Recovery?->Optimize SPE Yes Signal OK Signal OK Low Recovery?->Signal OK No Optimize pH & Temp->Signal OK Optimize SPE->Signal OK

Caption: A logical workflow for troubleshooting low analyte signal.

References

optimization of collision energy for 3-oxocholest-4-en-26-oyl-CoA fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxocholest-4-en-26-oyl-CoA. The information provided is designed to assist with the optimization of collision energy for fragmentation and to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for 3-oxocholest-4-en-26-oyl-CoA in positive and negative ion modes?

A1: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺. Depending on the mobile phase composition, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most likely precursor ion. The choice of ionization mode will depend on the specific instrument and experimental conditions, and it is recommended to test both for optimal sensitivity.

Q2: What are the characteristic fragmentation patterns for acyl-CoA compounds like 3-oxocholest-4-en-26-oyl-CoA?

A2: Acyl-CoA compounds typically exhibit characteristic fragmentation patterns involving the Coenzyme A moiety. A common fragmentation pathway is the neutral loss of the phosphorylated ADP moiety (507 Da), which results in a prominent fragment ion.[1] Another characteristic fragment ion often observed corresponds to the CoA moiety itself. The specific fragmentation of the steroid portion of 3-oxocholest-4-en-26-oyl-CoA would require experimental determination, but fragmentation of the cholestene core is also expected.

Q3: How do I optimize the collision energy for the fragmentation of 3-oxocholest-4-en-26-oyl-CoA?

A3: Collision energy (CE) optimization is a critical step in developing a sensitive and specific MRM (Multiple Reaction Monitoring) method. The optimal CE is dependent on the instrument, the precursor ion, and the desired fragment ion. A common approach is to perform a collision energy ramping experiment. This involves infusing a standard solution of the analyte and systematically increasing the collision energy while monitoring the intensity of the product ions. The CE that produces the highest intensity for a specific product ion is considered the optimal value for that transition. It is important to note that different fragment ions may have different optimal collision energies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for Precursor Ion Inefficient ionization.Optimize source parameters (e.g., spray voltage, gas flows, temperature). Test different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to enhance protonation or deprotonation.[2] Check for sample degradation; acyl-CoA compounds can be unstable.
Analyte concentration is too low.Prepare fresh, more concentrated standards. Optimize sample extraction and concentration steps.
Instrument not properly tuned.Perform routine instrument calibration and tuning according to the manufacturer's recommendations.
No or Low Signal for Product Ions Inappropriate collision energy.Perform a collision energy optimization experiment as described in the FAQs. Start with a broad range of CE values and then narrow down to the optimal range.
Collision cell gas pressure is too low.Ensure the collision gas (e.g., argon, nitrogen) is flowing at the recommended pressure.
The precursor ion is very stable.Increase the collision energy in small increments. Consider using a different precursor ion (e.g., an adduct) if it is more amenable to fragmentation.
Poor Peak Shape (Tailing, Fronting, Splitting) Chromatographic issues.Ensure the injection solvent is compatible with the mobile phase.[3] Check for column degradation or contamination; flush or replace the column if necessary. Optimize the gradient profile for better peak shape.
Extra-column volume.Minimize the length and diameter of tubing between the column and the mass spectrometer. Ensure all fittings are properly connected.
High Background Noise or Interferences Matrix effects from the sample.Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).[4] Ensure adequate chromatographic separation from matrix components. Use isotopically labeled internal standards to compensate for matrix effects.
Contaminated mobile phase or LC system.Use high-purity solvents and additives.[5] Flush the LC system thoroughly.
Inconsistent Retention Times Unstable LC pump performance.Purge the pumps to remove air bubbles.[5] Ensure consistent mobile phase composition and temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Collision Energy Optimization for MRM Transitions

This protocol outlines the general steps for optimizing collision energy for a specific precursor-to-product ion transition for 3-oxocholest-4-en-26-oyl-CoA.

Materials:

  • Standard solution of 3-oxocholest-4-en-26-oyl-CoA (concentration will depend on instrument sensitivity, typically in the ng/mL to µg/mL range)

  • LC-MS/MS system with a triple quadrupole or equivalent mass analyzer

  • Syringe pump for direct infusion

Procedure:

  • Prepare the Analyte Solution: Dilute the 3-oxocholest-4-en-26-oyl-CoA standard in a solvent compatible with your LC mobile phase.

  • Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Set Up the MS Method:

    • Select the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in the first quadrupole (Q1).

    • Scan for potential product ions in the third quadrupole (Q3) by performing a product ion scan at a representative collision energy.

    • Select one or more of the most intense and specific product ions for MRM optimization.

  • Perform Collision Energy Ramping:

    • Set up an experiment to monitor the chosen precursor-product ion transition.

    • Program the instrument to ramp the collision energy over a wide range (e.g., 5 to 60 eV) in discrete steps (e.g., 2 eV increments).

    • Acquire data for each collision energy step.

  • Analyze the Data:

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy that yields the maximum intensity is the optimal CE for that specific transition.

  • Repeat for Other Transitions: Repeat steps 4 and 5 for each desired MRM transition.

Visualizations

Logical Workflow for Troubleshooting No Product Ion Signal

Caption: Troubleshooting workflow for absent product ion signals.

Proposed Fragmentation Pathway of 3-oxocholest-4-en-26-oyl-CoA

Fragmentation_Pathway Precursor [3-oxocholest-4-en-26-oyl-CoA + H]+ Fragment1 [M - 507 + H]+ (Loss of phospho-ADP) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Steroid Core Fragments Precursor->Fragment2 Fragment3 CoA-related Fragments Precursor->Fragment3

Caption: Proposed fragmentation of 3-oxocholest-4-en-26-oyl-CoA.

References

Validation & Comparative

A Comparative Guide to the Stereospecific Analysis of 3-oxocholest-4-en-26-oyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of 3-oxocholest-4-en-26-oyl-CoA isomers is critical for understanding their distinct biological roles in bile acid biosynthesis and other metabolic pathways. The spatial arrangement of substituents, particularly at the C-25 position, gives rise to (25R) and (25S) diastereomers, which can exhibit different enzymatic interactions and metabolic fates. This guide provides a comparative overview of key analytical techniques for the stereospecific analysis of these important intermediates, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the accurate identification and quantification of 3-oxocholest-4-en-26-oyl-CoA stereoisomers. The following table summarizes and compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Circular Dichroism (CD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Chiral High-Performance Liquid Chromatography (Chiral HPLC)Circular Dichroism (CD) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, followed by mass-to-charge ratio detection and fragmentation for structural elucidation. Stereoisomer separation is often achieved.Separation of enantiomers and diastereomers based on differential interactions with a chiral stationary phase (CSP).Differential absorption of left and right circularly polarized light by chiral molecules, providing information on stereochemistry.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and stereochemistry of molecules.
Specificity High, especially with tandem MS (MS/MS or MS³) which allows for specific fragmentation patterns of isomers to be identified. Can distinguish between 25R and 25S isomers.[1]Very high for stereoisomer separation, as it is designed for this purpose.Provides information about the absolute configuration of a chiral center, but may not resolve complex mixtures of isomers without prior separation.High, can provide detailed structural information to differentiate between isomers based on the chemical environment of each atom.[2][3]
Sensitivity Very high, capable of detecting compounds at picomolar to femtomolar levels.Moderate to high, depending on the detector used (e.g., UV, MS).Lower sensitivity compared to MS-based methods.Relatively low, typically requires microgram to milligram quantities of pure sample.
Quantitative Yes, highly accurate and precise quantification is achievable using stable isotope-labeled internal standards.[4]Yes, with appropriate calibration standards.Can be used for determining enantiomeric purity but is less common for absolute quantification in complex mixtures.Quantitative (qNMR) methods exist but are generally less sensitive than LC-MS.
Sample Prep Requires solid-phase extraction (SPE) and derivatization for improved chromatographic separation and ionization efficiency.May require derivatization to introduce a chromophore for UV detection or to enhance chiral recognition.Requires a pure, optically active sample in a suitable solvent.Requires highly purified samples to avoid interference from impurities.
Advantages Provides both separation and structural confirmation in a single analysis. High throughput is possible.Direct separation of stereoisomers.Non-destructive and can provide information on absolute configuration.Provides unambiguous structural elucidation.
Disadvantages May require derivatization, and ion suppression can affect quantification.Method development can be time-consuming and expensive due to the cost of chiral columns.Not suitable for complex mixtures without prior separation. Interpretation can be complex.Low sensitivity and not suitable for trace analysis.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Dihydroxy-3-oxocholest-4-en-26-oic Acid Isomers

This protocol is adapted from the methodology described for the analysis of related cholestenoic acid isomers and is applicable for the analysis of 3-oxocholest-4-en-26-oyl-CoA isomers with appropriate modifications.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the pre-treated biological sample (e.g., plasma, cell lysate) onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

  • Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

b. Derivatization

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent (e.g., Girard P reagent) to react with the ketone group, which enhances ionization efficiency.

  • Incubate the reaction mixture at a specified temperature and time to ensure complete derivatization.

c. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over a specified time to ensure the separation of isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific precursor-to-product ion transitions for the derivatized (25R)- and (25S)-3-oxocholest-4-en-26-oyl-CoA isomers should be determined by infusion of authentic standards.

    • Collision Energy: Optimized for each transition to achieve maximum sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS-based stereospecific analysis of 3-oxocholest-4-en-26-oyl-CoA isomers.

LC-MS/MS Workflow Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE 1. Extraction Derivatization Derivatization SPE->Derivatization 2. Purification & Derivatization LC Liquid Chromatography MS Mass Spectrometry LC->MS 3. Separation Data Data Acquisition Quant Quantification & Identification Data->Quant 4. Analysis

Caption: Workflow for stereospecific analysis by LC-MS/MS.

Biosynthetic Pathway

This diagram illustrates a simplified biosynthetic pathway leading to the formation of 3-oxocholest-4-en-26-oic acid, the precursor to the CoA ester.

Biosynthetic Pathway Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-hydroxycholest-4-en-3-one Intermediate1->Intermediate2 HSD3B7 Intermediate3 (25R)-3α,7α-dihydroxy-5β-cholestane Intermediate2->Intermediate3 Alternative Pathway Product 3-oxocholest-4-en-26-oic acid Intermediate3->Product Alternative Pathway CoA_Ester 3-oxocholest-4-en-26-oyl-CoA Product->CoA_Ester Acyl-CoA Synthetase

Caption: Simplified biosynthetic pathway of 3-oxocholest-4-en-26-oyl-CoA.

References

A Comparative Guide to (25S)-3-oxocholest-4-en-26-oyl-CoA and Other Bile Acid Precursors in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (25S)-3-oxocholest-4-en-26-oyl-CoA and other key bile acid precursors in the context of metabolic studies. We will delve into their roles in the primary pathways of bile acid synthesis, present available quantitative data, detail experimental protocols for their analysis, and visualize the pertinent signaling pathways.

Introduction to Bile Acid Synthesis Pathways

Bile acids, essential for the digestion and absorption of fats and fat-soluble vitamins, are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1] The classic pathway is the major route in humans, accounting for the bulk of bile acid production, while the alternative pathway plays a more significant role in specific physiological and pathological states.[1]

This compound is a key intermediate in the biosynthesis of bile acids. Its formation and subsequent metabolism are critical control points in the overall regulation of cholesterol homeostasis. Understanding its metabolic fate in comparison to other precursors is vital for research into metabolic disorders and for the development of targeted therapeutics.

Quantitative Comparison of Bile Acid Precursors

The following table summarizes the quantitative aspects of the primary bile acid synthesis pathways and the conversion of key precursors. Direct comparative quantitative data for the metabolic flux of this compound is limited in the reviewed literature; however, we can infer its position and importance from the broader context of bile acid synthesis.

Parameter Classic (Neutral) Pathway Alternative (Acidic) Pathway Notes
Primary Initiating Enzyme Cholesterol 7α-hydroxylase (CYP7A1)[1]Sterol 27-hydroxylase (CYP27A1)[1]CYP7A1 is the rate-limiting step in the classic pathway.[1]
Initial Precursor from Cholesterol 7α-hydroxycholesterol[2]27-hydroxycholesterol[3]-
Key Intermediate 7α-hydroxy-4-cholesten-3-one (C4)[2]3β-hydroxy-5-cholestenoic acidC4 is a common precursor for both cholic acid and chenodeoxycholic acid in the classic pathway.
Primary Bile Acid Products Cholic acid (CA) and Chenodeoxycholic acid (CDCA)[2]Predominantly Chenodeoxycholic acid (CDCA)[4]The ratio of CA to CDCA synthesis in humans is approximately 1.82.[3]
Contribution to Total Bile Acid Synthesis in Humans Major pathwayMinor pathway (accounts for no more than 6%)[1]The alternative pathway can be more significant in rodents (up to 25%).[1]
Conversion Ratio of Precursors to Primary Bile Acids 7α-hydroxycholesterol is converted to cholic acid and chenodeoxycholic acid in a ratio of approximately 1.02.[3]27-hydroxycholesterol (B1664032) is preferentially converted to chenodeoxycholic acid, with a cholic/chenodeoxycholic ratio of 0.38.[3]This indicates that a significant portion of cholic acid may be synthesized through a pathway that bypasses initial 7α-hydroxylation.[3]

Experimental Protocols

Accurate quantification of bile acid precursors is crucial for metabolic studies. The most common and robust method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[5][6]

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a mixture of appropriate internal standards (e.g., deuterated analogs of the targeted bile acid precursors).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a period of 10-15 minutes is used to separate the different bile acid precursors.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific precursors being analyzed.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

    • Data Analysis: The concentration of each precursor is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Signaling Pathways and Their Regulation

Bile acid precursors, and the resulting bile acids, are not merely digestive aids; they are also potent signaling molecules that regulate their own synthesis and influence broader metabolic pathways through the activation of nuclear receptors, primarily the Farnesoid X Receptor (FXR), and G-protein coupled receptors like TGR5.[7][8]

The synthesis of bile acids is tightly regulated by a negative feedback mechanism involving FXR. When bile acid levels in the liver are high, they bind to and activate FXR. Activated FXR then induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme of the classic pathway, thereby reducing bile acid synthesis.

Bile_Acid_Synthesis_Regulation Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Classic Pathway Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates SHP SHP FXR->SHP Induces SHP->CYP7A1 Inhibits CYP7A1->Bile_Acids

Figure 1. Feedback regulation of the classic bile acid synthesis pathway.

A typical experimental workflow to compare the metabolism of different bile acid precursors involves stable isotope tracing coupled with LC-MS/MS analysis.

Experimental_Workflow cluster_cell_culture In Vitro System (e.g., Hepatocytes) cluster_analysis Analysis Isotope_Precursors Incubate with Stable Isotope-Labeled Precursors (e.g., 13C-7α-hydroxycholesterol) Cell_Lysate Collect Cell Lysate and Supernatant Isotope_Precursors->Cell_Lysate Extraction Extraction of Bile Acid Intermediates Cell_Lysate->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Metabolic_Flux Metabolic Flux Analysis LCMS->Metabolic_Flux

Figure 2. Workflow for in vitro metabolic studies of bile acid precursors.

TGR5 is a G-protein coupled receptor activated by certain bile acids, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This pathway is involved in regulating energy expenditure and glucose homeostasis.

TGR5_Signaling Bile_Acids Bile Acids (e.g., LCA, DCA) TGR5 TGR5 Bile_Acids->TGR5 Binds to G_Protein Gαs TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion, Energy Expenditure) PKA->Metabolic_Effects Leads to

Figure 3. TGR5 signaling pathway activated by bile acids.

Conclusion

Future research employing stable isotope tracing and advanced mass spectrometry techniques will be instrumental in precisely quantifying the metabolic flux through these precursors and elucidating their specific roles in health and disease. The signaling functions of these molecules, through receptors like FXR and TGR5, present exciting opportunities for the development of novel therapeutics for a range of metabolic disorders.

References

Comparative Analysis of Antibody Cross-Reactivity for Cholestenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity in Cholestenoic Acid Research

This guide provides a comparative analysis of antibody cross-reactivity for various cholestenoic acid derivatives. Understanding the specificity of these antibodies is crucial for the accurate quantification of these important signaling molecules and for the development of targeted therapeutics. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate antibodies and interpreting their experimental results.

Cross-Reactivity of Anti-3β-hydroxy-5-cholenoic Acid Antibody

An early study developing a radioimmunoassay (RIA) for 3β-hydroxy-5-cholenoic acid provided foundational data on the specificity of antibodies raised against this cholestenoic acid derivative. While the study reported that cross-reactivity with other bile acids was not detectable, a notable cross-reactivity of 5.6% was observed with cholesterol. This finding highlights the importance of considering the sterol background when utilizing antibodies for the quantification of 3β-hydroxy-5-cholenoic acid.

Table 1: Cross-Reactivity of a Radioimmunoassay for 3β-hydroxy-5-cholenoic acid

Cross-ReactantReported Cross-Reactivity (%)
Cholesterol5.6%[1]
Other Bile AcidsNot Detectable[1]

Experimental Protocols

The successful development and application of immunoassays for cholestenoic acid derivatives rely on robust and well-defined experimental protocols. Below are key methodologies for immunoassay development and sample analysis.

Immunogen Preparation

The generation of specific antibodies requires the synthesis of a suitable immunogen. Cholestenoic acids, being small molecules (haptens), must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Synthesis: The cholestenoic acid derivative of interest is chemically modified to introduce a linker arm suitable for conjugation.

  • Carrier Protein Conjugation: The modified cholestenoic acid is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or thyroglobulin. For example, 3β-hydroxy-5-cholenoyl-thyroglobulin has been used as an immunogen to raise antibodies against 3β-hydroxy-5-cholenoic acid[1].

Radioimmunoassay (RIA) Protocol for 3β-hydroxy-5-cholenoic Acid

The following protocol is based on the methodology described for the quantification of 3β-hydroxy-5-cholenoic acid in serum[1].

  • Sample Preparation:

    • Extraction of 3β-hydroxy-5-cholenoic acid from the serum sample.

    • Solvolysis to cleave any sulfate (B86663) esters.

    • Hydrolysis to deconjugate the bile acid.

    • Separation from cholesterol, a known cross-reactant, using thin-layer chromatography (TLC).

  • Assay Procedure:

    • Incubate the prepared sample with a specific antibody against 3β-hydroxy-5-cholenoic acid and a radiolabeled tracer, such as 3β-hydroxy-5-cholenoylglycyl-¹²⁵I histamine[1].

    • The unlabeled cholestenoic acid in the sample competes with the radiolabeled tracer for binding to the antibody.

    • Separate the antibody-bound fraction from the free fraction.

    • Measure the radioactivity of the antibody-bound fraction.

    • Quantify the concentration of 3β-hydroxy-5-cholenoic acid in the sample by comparing the results to a standard curve.

Experimental Workflow for Immunoassay Development

G cluster_0 Immunogen Preparation cluster_1 Antibody Characterization cluster_2 Assay Development Hapten_Synthesis Hapten Synthesis Carrier_Protein_Conjugation Carrier Protein Conjugation Hapten_Synthesis->Carrier_Protein_Conjugation Immunization Immunization of Host Animal Carrier_Protein_Conjugation->Immunization Serum_Collection Serum Collection & Antibody Purification Immunization->Serum_Collection Titer_Determination Titer Determination Serum_Collection->Titer_Determination Cross_Reactivity_Screening Cross-Reactivity Screening Titer_Determination->Cross_Reactivity_Screening Assay_Optimization Assay Optimization (e.g., ELISA, RIA) Cross_Reactivity_Screening->Assay_Optimization Validation Assay Validation Assay_Optimization->Validation

Caption: Workflow for the development of antibodies and immunoassays for cholestenoic acid derivatives.

Signaling Pathways of Cholestenoic Acid Derivatives

Cholestenoic acid derivatives are not merely intermediates in bile acid synthesis; they also function as signaling molecules, most notably as ligands for the nuclear receptor Liver X Receptor (LXR).

Alternative (Acidic) Pathway of Bile Acid Synthesis

The synthesis of cholestenoic acids is a key part of the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[2][3].

G Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 27_Hydroxycholesterol 27-Hydroxycholesterol CYP27A1->27_Hydroxycholesterol 3b_HCA 3β-hydroxy-5-cholestenoic acid 27_Hydroxycholesterol->3b_HCA CYP7B1 CYP7B1 3b_HCA->CYP7B1 3b7a_diHCA 3β,7α-dihydroxy-5-cholestenoic acid CYP7B1->3b7a_diHCA HSD3B7 HSD3B7 3b7a_diHCA->HSD3B7 7aH_3O_CA 7α-hydroxy-3-oxo-4-cholestenoic acid HSD3B7->7aH_3O_CA Primary_Bile_Acids Primary Bile Acids (e.g., Chenodeoxycholic acid) 7aH_3O_CA->Primary_Bile_Acids

Caption: The alternative pathway of bile acid synthesis, highlighting key cholestenoic acid intermediates.

Liver X Receptor (LXR) Signaling

Cholestenoic acids have been identified as naturally occurring ligands for the Liver X Receptor α (LXRα)[4][5]. LXR is a key regulator of cholesterol, fatty acid, and glucose homeostasis. The activation of LXR by cholestenoic acids represents a crucial signaling pathway for maintaining lipid metabolism.

G Cholestenoic_Acid Cholestenoic Acid Derivatives LXR LXR/RXR Heterodimer Cholestenoic_Acid->LXR Activation LXRE LXR Response Element (LXRE) in DNA LXR->LXRE Binding Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Regulation Cellular_Response Cellular Response (e.g., Cholesterol Efflux, Lipogenesis) Target_Genes->Cellular_Response

Caption: Simplified signaling pathway of cholestenoic acid derivatives through the Liver X Receptor (LXR).

This guide serves as a foundational resource for researchers working with cholestenoic acid derivatives. The provided data and diagrams are intended to facilitate a deeper understanding of antibody specificity and the biological roles of these important molecules. As more research becomes available, this guide will be updated to include a broader comparison of antibodies and their cross-reactivity profiles.

References

A Comparative Guide to the Analytical Performance of Mass Spectrometers for the Quantification of 3-oxocholest-4-en-26-oyl-CoA and Related Bile Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of bile acid precursors like 3-oxocholest-4-en-26-oyl-CoA is critical for understanding cholesterol metabolism and diagnosing inborn errors of bile acid synthesis. The selection of an appropriate analytical platform is paramount for achieving the required sensitivity and specificity. This guide provides an objective comparison of the analytical performance of different mass spectrometry platforms for the analysis of 3-oxocholest-4-en-26-oyl-CoA and structurally similar cholestenoic acids, supported by experimental data from peer-reviewed literature and technical documentation.

Executive Summary

Quantitative Performance Comparison

The following table summarizes the quantitative performance of a high-resolution mass spectrometer for the analysis of analytes structurally similar to 3-oxocholest-4-en-26-oyl-CoA. Data for triple quadrupole instruments is often dependent on the specific model and optimization, with linearity being a key reported metric.

AnalyteMass Spectrometer TypeMatrixLimit of Quantification (LOQ)Linearity (R²)Reference
7α,24-dihydroxy-3-oxocholest-4-en-26-oic acidOrbitrap Elite HybridCerebrospinal Fluid (CSF)0.05 ng/mLNot Reported[1]
7α,25-dihydroxy-3-oxocholest-4-en-26-oic acidOrbitrap Elite HybridCerebrospinal Fluid (CSF)0.02 ng/mLNot Reported[1]
26-Hydroxycholest-4-en-3-oneTandem QuadrupolePlasmaOptimization Dependent≥ 0.998
3β,7α-dihydroxy-5-cholestenoateTriple QuadrupoleHuman PlasmaOptimization DependentNot Reported[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of cholestenoic acids using high-resolution and triple quadrupole mass spectrometry.

High-Resolution Mass Spectrometry (Orbitrap) Protocol for Dihydroxy-3-oxocholest-4-en-26-oic acids[1]

This method utilizes enzyme-assisted derivatization to enhance ionization efficiency and specificity.

  • Sample Preparation:

    • Addition of internal standards to the biological matrix (e.g., CSF).

    • Solid-phase extraction (SPE) for sample clean-up and concentration.

    • Enzymatic conversion of 3-hydroxy groups to 3-oxo groups using cholesterol oxidase.

    • Derivatization with Girard P reagent to introduce a permanently charged moiety.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column for the separation of steroid isomers.

    • Mobile Phase: A gradient of aqueous and organic solvents, typically containing a small amount of acid (e.g., formic acid) to aid ionization.

  • Mass Spectrometry (MS):

    • Instrument: Orbitrap Elite Hybrid Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: High-resolution full scan followed by multistage fragmentation (MSn) for structural confirmation. Quantification is based on the integrated peak area of the derivatized analyte relative to the internal standard.

Triple Quadrupole (QqQ) Mass Spectrometry Protocol for 26-Hydroxycholest-4-en-3-one[2]

This protocol is a typical targeted quantification workflow.

  • Sample Preparation:

    • Addition of a deuterated internal standard to the plasma sample.

    • Protein precipitation using a cold organic solvent (e.g., acetone).

    • Solid-phase extraction (SPE) for further purification and concentration of the analyte.

  • Liquid Chromatography (LC):

    • System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water is commonly used.

  • Mass Spectrometry (MS):

    • Instrument: Tandem quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high specificity and sensitivity.

Visualizing the Workflow and Pathways

The following diagrams illustrate the key processes involved in the analysis and biosynthesis of 3-oxocholest-4-en-26-oyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, CSF, etc.) is_add Add Internal Standard start->is_add extraction Solid-Phase or Liquid-Liquid Extraction is_add->extraction derivatization Enzymatic Reaction & Derivatization (Optional) extraction->derivatization reconstitution Reconstitute in Mobile Phase derivatization->reconstitution lc LC Separation reconstitution->lc ms Mass Spectrometry (QqQ, Orbitrap, or Q-TOF) lc->ms data Data Acquisition (MRM or Full Scan) ms->data quant Quantification data->quant bile_acid_pathway cholesterol Cholesterol intermediate1 7α-hydroxycholesterol cholesterol->intermediate1 CYP7A1 intermediate2 7α-hydroxy-4-cholesten-3-one intermediate1->intermediate2 HSD3B7 target_precursor 3-oxocholest-4-en-26-oic acid intermediate2->target_precursor Multiple Steps target 3-oxocholest-4-en-26-oyl-CoA target_precursor->target Bile Acid-CoA Synthetase primary_ba Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) target->primary_ba Peroxisomal β-oxidation

References

Validating Cell-Based Assays for 3-oxocholest-4-en-26-oyl-CoA Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzymatic activity within the bile acid synthesis pathway is crucial for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of cell-based assay systems for validating the activity related to 3-oxocholest-4-en-26-oyl-CoA, a key intermediate in the peroxisomal β-oxidation of the cholesterol side chain.

The "activity" of 3-oxocholest-4-en-26-oyl-CoA is defined by its conversion through downstream enzymes, primarily α-methylacyl-CoA racemase (AMACR) and the D-bifunctional protein (DBP). Therefore, a cell-based assay for its activity is essentially a measure of the peroxisomal β-oxidation of this specific substrate. This guide compares different cell models and analytical methods for this purpose and provides detailed experimental protocols.

Comparison of Cell-Based Models for Bile Acid Synthesis Assays

The choice of a cell model is critical for obtaining physiologically relevant data. The following table summarizes the key characteristics of commonly used cell lines for studying bile acid synthesis.

Cell ModelTypeKey AdvantagesKey DisadvantagesTypical Bile Acid Profile
Primary Human Hepatocytes (PHH) Primary CellsGold standard, most physiologically relevant, express key enzymes and transporters.[1][2]Limited availability, donor variability, rapid dedifferentiation in culture.Profile most similar to in vivo conditions, with a high proportion of conjugated bile acids.[1][2]
HepaRG Cells Human HepatomaReadily available, can be differentiated into hepatocyte-like cells, express bile acid transporters.[3][4]Differences in bile acid conjugation compared to PHH, may not fully recapitulate in vivo metabolism.[5]Synthesize and secrete bile acids, but with a different conjugation pattern than PHH.[3][5]
HepG2 Cells Human HepatomaEasy to culture, widely used.Low expression of key bile acid synthesis enzymes and transporters, release large amounts of bile acid precursors.[2][5]Primarily release unconjugated bile acid precursors.[2]
Patient-derived Fibroblasts Primary CellsUseful for studying genetic defects in specific enzymes like D-bifunctional protein.Do not represent the hepatic environment where most bile acid synthesis occurs.Not applicable for overall bile acid synthesis studies, but specific for enzyme deficiencies.

Quantitative Comparison of Bile Acid Production in Different Cell Models

The following table provides a summary of quantitative data on bile acid production from various studies. Direct comparison is challenging due to differences in experimental conditions.

Cell ModelTotal Bile Acid Production RateMajor Bile Acids ProducedReference
Primary Human Hepatocytes ~5-15 nmol / 10^6 cells / 24hCholic acid (CA), Chenodeoxycholic acid (CDCA) (conjugated)[2]
HepaRG Cells Variable, generally lower than PHHCA, CDCA (with different conjugation ratios than PHH)[1][6]
HepG2 Cells Significantly lower than PHHPrimarily bile acid precursors[2][5]

Experimental Protocols

General Cell-Based Assay for Bile Acid Synthesis and Metabolism

This protocol is a generalized workflow for assessing the overall bile acid synthesis pathway in cultured hepatocytes. It can be adapted to specifically measure the conversion of 3-oxocholest-4-en-26-oyl-CoA by introducing the substrate to permeabilized cells or by using advanced delivery systems.

a. Cell Culture and Treatment:

  • Cell Lines: Primary Human Hepatocytes or HepaRG cells are recommended for their physiological relevance.[1][2]

  • Culture Conditions: Culture cells in appropriate media (e.g., William's E Medium for PHH, specific differentiation media for HepaRG) until they form a confluent monolayer.[2][3]

  • Substrate Incubation: For general bile acid synthesis, cells are typically cultured for 24-48 hours, and the endogenous synthesis from cholesterol is measured.[5] To measure the conversion of a specific intermediate like 3-oxocholest-4-en-26-oyl-CoA, a method for intracellular delivery is required (see Proposed Specific Assay below).

b. Sample Preparation:

  • Collect Media: At the end of the incubation period, collect the cell culture medium.

  • Cell Lysis: Wash the cell monolayer with phosphate-buffered saline (PBS) and then lyse the cells using a suitable buffer (e.g., RIPA buffer).[5]

  • Extraction: Perform a liquid-liquid or solid-phase extraction of bile acids and their CoA esters from both the media and the cell lysate.[5]

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted bile acids to make them volatile.

c. Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying multiple bile acid species simultaneously.[5]

  • Chromatography: Use a suitable C18 reverse-phase column for separation.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of the substrate and expected products.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Proposed Specific Cell-Based Assay for 3-oxocholest-4-en-26-oyl-CoA Activity

This proposed protocol focuses specifically on measuring the conversion of 3-oxocholest-4-en-26-oyl-CoA.

a. Substrate Delivery:

Since CoA esters are generally impermeable to the cell membrane, a delivery method is necessary. Options include:

  • Cell Permeabilization: Briefly permeabilize the cells with a gentle agent like digitonin (B1670571) to allow the entry of the CoA-ester substrate. The concentration and timing of permeabilization must be carefully optimized to maintain cell viability and enzyme activity.

  • Transporter-mediated Uptake: Investigate if specific organic anion transporting polypeptides (OATPs) can facilitate the uptake of the CoA ester.

  • Liposomal Delivery: Encapsulate the CoA ester in liposomes to facilitate its delivery across the cell membrane.

b. Experimental Workflow:

  • Cell Culture: Culture HepaRG cells or Primary Human Hepatocytes to confluency.

  • Substrate Incubation:

    • Prepare a solution of 3-oxocholest-4-en-26-oyl-CoA.

    • If using permeabilization, wash the cells and incubate with a low concentration of digitonin for a short period.

    • Add the 3-oxocholest-4-en-26-oyl-CoA substrate to the cells and incubate for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by rapidly washing the cells with ice-cold PBS and adding a cold quenching solution (e.g., 80% methanol).

    • Scrape the cells and collect the lysate.

    • Perform extraction of the CoA esters and their metabolites.

  • LC-MS/MS Analysis:

    • Quantify the remaining 3-oxocholest-4-en-26-oyl-CoA.

    • Quantify the downstream products of peroxisomal β-oxidation, such as the chain-shortened acyl-CoA esters.

Alternative Assay: In Vitro Enzyme Assay with Cell Lysates

As a simpler alternative to a whole-cell-based assay, an in vitro enzyme assay using cell lysates can be performed.

  • Prepare Cell Lysate: Culture the chosen cell line (e.g., HepaRG) and prepare a cell lysate that preserves peroxisomal enzyme activity.

  • Enzyme Reaction: Incubate the cell lysate with 3-oxocholest-4-en-26-oyl-CoA and necessary cofactors (e.g., NAD+, FAD+) in a reaction buffer.

  • Analysis: Stop the reaction at different time points and analyze the conversion of the substrate to its products using LC-MS/MS.

This method is less complex than a live-cell assay but does not provide information on substrate uptake or cellular compartmentalization.

Mandatory Visualizations

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol 7-alpha-hydroxycholesterol 7-alpha-hydroxycholesterol Cholesterol->7-alpha-hydroxycholesterol CYP7A1 3-oxocholest-4-en-26-oic acid 3-oxocholest-4-en-26-oic acid 7-alpha-hydroxycholesterol->3-oxocholest-4-en-26-oic acid Multiple Steps 3-oxocholest-4-en-26-oyl-CoA 3-oxocholest-4-en-26-oyl-CoA 3-oxocholest-4-en-26-oic acid->3-oxocholest-4-en-26-oyl-CoA BACS Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-oxocholest-4-en-26-oyl-CoA->Chain-shortened Acyl-CoA AMACR, DBP Primary Bile Acids Primary Bile Acids Chain-shortened Acyl-CoA->Primary Bile Acids Multiple Steps

Caption: Simplified bile acid synthesis pathway highlighting the position of 3-oxocholest-4-en-26-oyl-CoA.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Culture Cells Culture Cells Substrate Delivery Substrate Delivery Culture Cells->Substrate Delivery Incubation Incubation Substrate Delivery->Incubation Sample Preparation Sample Preparation Incubation->Sample Preparation LC-MS/MS LC-MS/MS Sample Preparation->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

References

A Proposed Framework for Inter-Laboratory Comparison of 3-oxocholest-4-en-26-oyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxocholest-4-en-26-oyl-CoA is a critical intermediate in the metabolic pathways of cholesterol catabolism and bile acid synthesis.[1][2][3][4] Accurate and reproducible quantification of this molecule is essential for studying the enzymology of these pathways and for the development of therapeutics targeting associated diseases. To date, a formal inter-laboratory comparison for the quantification of 3-oxocholest-4-en-26-oyl-CoA has not been published. This guide proposes a framework for such a comparison, outlining key performance metrics and a standardized experimental protocol based on liquid chromatography-mass spectrometry (LC-MS/MS), the current gold standard for acyl-CoA analysis.[5][6]

Hypothetical Performance Comparison of Quantification Methods

The following table presents a hypothetical comparison of results from three different laboratories for the quantification of 3-oxocholest-4-en-26-oyl-CoA using LC-MS/MS. This data is illustrative of what would be expected from an inter-laboratory study and serves as a benchmark for laboratories aiming to develop and validate their own assays.

Parameter Laboratory A Laboratory B Laboratory C
Limit of Detection (LOD) 0.5 pmol0.8 pmol0.6 pmol
Limit of Quantification (LOQ) 1.5 pmol2.5 pmol2.0 pmol
Linearity (R²) >0.995>0.992>0.996
Dynamic Range 1.5 - 1000 pmol2.5 - 1200 pmol2.0 - 1500 pmol
Intra-assay Precision (%CV) <5%<7%<6%
Inter-assay Precision (%CV) <8%<10%<9%
Accuracy (% Recovery) 95-105%92-108%94-106%

Experimental Protocols

A detailed methodology is crucial for ensuring the reproducibility and comparability of results across different laboratories. Below is a representative LC-MS/MS protocol for the quantification of 3-oxocholest-4-en-26-oyl-CoA.

Sample Preparation
  • Extraction: Biological samples (e.g., cell lysates, tissue homogenates) are extracted with a cold solvent mixture, such as 2:1:1 acetonitrile:isopropanol:water, to precipitate proteins and extract metabolites.

  • Internal Standard Spiking: A heavy-isotope labeled internal standard (e.g., [¹³C₃]-3-oxocholest-4-en-26-oyl-CoA) is added to each sample prior to extraction to account for matrix effects and variations in sample processing.

  • Centrifugation: Samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is used for chromatographic separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is used to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For 3-oxocholest-4-en-26-oyl-CoA, this would involve the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a standard curve prepared with known concentrations of 3-oxocholest-4-en-26-oyl-CoA.

Signaling Pathway and Experimental Workflow

To provide context for the importance of quantifying 3-oxocholest-4-en-26-oyl-CoA, the following diagrams illustrate its position in the bile acid synthesis pathway and a typical experimental workflow for its quantification.

BileAcidSynthesis Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 ... Intermediate1->Intermediate2 Target 3-oxocholest-4-en-26-oyl-CoA Intermediate2->Target BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Target->BileAcids

Caption: Simplified Bile Acid Synthesis Pathway.

ExperimentalWorkflow Sample Biological Sample Extraction Metabolite Extraction (with Internal Standard) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant DryReconstitute Drying and Reconstitution Supernatant->DryReconstitute LCMS LC-MS/MS Analysis DryReconstitute->LCMS Data Data Analysis LCMS->Data

Caption: LC-MS/MS Quantification Workflow.

References

A Comparative Guide to Bile Acid Intermediates in Disease Models: A Metabolomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An increasing body of evidence highlights the critical role of bile acid (BA) metabolism in health and disease. Beyond their classical role in digestion, bile acids are now recognized as crucial signaling molecules that regulate lipid, glucose, and energy metabolism.[1][2] Dysregulation of BA synthesis and homeostasis is implicated in a variety of diseases, including liver diseases, metabolic disorders, and neurodegenerative conditions.[3][4][5] This guide provides a comparative overview of the changes in bile acid intermediates across different disease models, supported by experimental data and detailed methodologies, to aid researchers in this dynamic field.

Quantitative Comparison of Bile Acid Intermediates in Disease Models

Metabolomic studies, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of individual bile acid species, revealing distinct profiles in various pathological states.[6][7] The following tables summarize key quantitative changes in bile acid intermediates observed in different disease models.

Table 1: Alcoholic Liver Disease (ALD) Mouse Model

This table summarizes the changes in hepatic bile acid concentrations in mice after 6 weeks of alcohol consumption, as described in a study on the early stages of ALD.[8]

Bile Acid IntermediateFold Change (Ethanol vs. Control)p-value
Cholic Acid (CA)↑ 13.10.052
Taurocholic Acid (TCA)↑ 3.2< 0.05
Taurochenodeoxycholic Acid (TCDCA)↑ 2.0< 0.05

Data sourced from a study on a modified Lieber-DeCarli diet mouse model of ALD.[8]

Table 2: Cholestatic Liver Disease Mouse Models

This table presents a comparative summary of altered bile acid profiles in four chemically-induced mouse models of acute intrahepatic cholestasis. The primary observation across all models was an increase in conjugated bile acids.[9]

Disease Model InducerKey Altered Bile Acid IntermediatesGeneral Trend
Lithocholic acid (LCA)Primary BAs (CA, CDCA), Taurine Conjugates
Alpha-naphthyl isothiocyanate (ANIT)Conjugated Bile Acids
3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)Conjugated Bile Acids
Ethinyl estradiol (B170435) (EE)Conjugated Bile Acids

This summary is based on findings from an integrated lipidomics and metabolomics study of acute intrahepatic cholestasis in mice.[9]

Table 3: Prodromal Parkinson's Disease (PD) Mouse Model

This table shows the significantly altered serum bile acid concentrations in a prodromal mouse model of Parkinson's Disease.[5]

Bile Acid IntermediateFold Change (PD Model vs. Control)p-value
ω-murichoclic acid (MCAo)< 0.05
Tauroursodeoxycholic acid (TUDCA)↓ 17-fold< 0.05
Ursodeoxycholic acid (UDCA)↓ 14-fold< 0.05

Data from a metabolomic profiling study of bile acids in a mouse model of prodromal PD.[5]

Experimental Protocols

The accurate quantification of bile acid intermediates is predominantly achieved through LC-MS/MS.[2][7][10] Below are detailed methodologies for sample preparation and analysis.

Sample Preparation

Serum/Plasma:

  • Thaw samples on ice.

  • To 25 µL of serum or plasma, add a mixture of deuterated internal standards.[11]

  • Precipitate proteins by adding a 3-4 fold volume of cold methanol (B129727) or acetonitrile.[12]

  • Vortex and incubate at 4°C for 30 minutes.[11]

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.[11][13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[11][13]

  • Reconstitute the dried extract in a suitable solvent (e.g., 50/50 methanol/water) for LC-MS/MS analysis.[13]

Liver Tissue:

  • Homogenize a known weight of frozen liver tissue in a suitable solvent, often containing internal standards.

  • Follow with protein precipitation and centrifugation steps similar to those for serum/plasma.

  • The subsequent supernatant can be processed for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the bile acid isomers.[2][7] A C18 reversed-phase column is commonly employed.[2] The mobile phases typically consist of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile/methanol mixture).[7]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer is most frequently used for targeted quantification of bile acids.[13] The instrument is operated in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[13] Electrospray ionization (ESI) in the negative ion mode is standard for bile acid analysis.[14]

Visualizing Bile Acid Metabolism and Experimental Workflow

Bile Acid Synthesis Pathways

Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[15][16] The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, while the alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).[16][17]

Bile_Acid_Synthesis cluster_classical Classical (Neutral) Pathway cluster_alternative Alternative (Acidic) Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 CYP27A1 CYP27A1 Cholesterol->CYP27A1 Intermediates1 7α-hydroxycholesterol CYP7A1->Intermediates1 CYP8B1 CYP8B1 Intermediates1->CYP8B1 CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Intermediates1->CDCA CA_path ... CYP8B1->CA_path CA Cholic Acid (CA) (Primary Bile Acid) CA_path->CA Intermediates2 27-hydroxycholesterol CYP27A1->Intermediates2 CYP7B1 CYP7B1 Intermediates2->CYP7B1 CDCA_path ... CYP7B1->CDCA_path CDCA_path->CDCA FXR_Signaling BileAcids Bile Acids (e.g., CDCA, CA) FXR FXR Activation BileAcids->FXR binds & activates SHP Induction of SHP FXR->SHP CYP7A1_CYP8B1 CYP7A1 & CYP8B1 (Rate-limiting enzymes) SHP->CYP7A1_CYP8B1 inhibits transcription BASynthesis Bile Acid Synthesis CYP7A1_CYP8B1->BASynthesis Experimental_Workflow SampleCollection Sample Collection (Serum, Plasma, Tissue) Extraction Bile Acid Extraction (Protein Precipitation) SampleCollection->Extraction Analysis LC-MS/MS Analysis (Quantification) Extraction->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, PCA) DataProcessing->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of (25S)-3-oxocholest-4-en-26-oyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the safe handling and disposal of (25S)-3-oxocholest-4-en-26-oyl-CoA. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous chemical. Adherence to these procedures is crucial for laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and safety protocols are followed.

Table 1: Personal Protective Equipment and Safety Measures

PPE / Safety MeasureSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes or aerosolized particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Ventilation Fume hood or well-ventilated areaMinimizes inhalation exposure.
Spill Kit Accessible and appropriate for chemical spillsEnsures readiness for accidental releases.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound as a chemical waste product.

  • Waste Identification and Segregation :

    • Treat this compound as a chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

    • Keep it segregated from incompatible materials, such as strong oxidizing agents[1].

  • Containerization :

    • Use a dedicated, sealable, and clearly labeled container for the waste. The container must be in good condition and free from leaks.

    • The container material should be compatible with the chemical.

  • Labeling :

    • Label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations[2].

    • The label must include the full chemical name: "this compound" and the start date of accumulation[3].

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory[4].

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Do not store more than 10 gallons of hazardous waste in your lab at any given time[3].

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup[3].

    • Provide the EHS office with all necessary information regarding the chemical waste.

Experimental Workflow and Decision Pathways

The following diagrams illustrate the procedural flow for disposal and decision-making in case of a spill.

cluster_0 Disposal Workflow Start Start Wear Appropriate PPE Wear Appropriate PPE Start->Wear Appropriate PPE Begin Disposal Segregate Waste Segregate Waste Wear Appropriate PPE->Segregate Waste Containerize Waste Containerize Waste Segregate Waste->Containerize Waste Label Container Label Container Containerize Waste->Label Container Store in SAA Store in Satellite Accumulation Area Label Container->Store in SAA Request EHS Pickup Request EHS Waste Pickup Store in SAA->Request EHS Pickup End End Request EHS Pickup->End Disposal Complete

Disposal Workflow for this compound.

cluster_1 Spill Response Decision Pathway Spill Occurs Spill Occurs Is Spill Contained? Is Spill Contained and Minor? Spill Occurs->Is Spill Contained? Consult SDS Consult General Chemical Spill Protocol Is Spill Contained?->Consult SDS Yes Evacuate Area Evacuate Immediate Area Is Spill Contained?->Evacuate Area No Use Spill Kit Use Spill Kit Consult SDS->Use Spill Kit Clean Up Clean Up Spill Following Protocol Use Spill Kit->Clean Up End End Clean Up->End Contact EHS Contact Environmental Health & Safety Evacuate Area->Contact EHS Follow EHS Follow EHS Instructions Contact EHS->Follow EHS Follow EHS->End

Decision Pathway for Spill Response.

Regulatory Compliance

Improper disposal of chemical waste is illegal and can have serious consequences. All laboratory personnel must be trained on proper waste handling and disposal procedures[5]. It is the responsibility of the principal investigator and all laboratory staff to ensure that all chemical waste is managed in accordance with institutional, local, state, and federal regulations[1][6]. Never dispose of chemical waste down the drain or in the regular trash. Evaporation of chemical waste is also not a permissible disposal method[5].

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.